Mcl-1 inhibitor 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H28ClNO6S |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
4-(4-acetylphenyl)sulfonyl-1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-3,5-dimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C26H28ClNO6S/c1-15-13-21(14-16(2)23(15)27)34-12-6-11-28-18(4)25(17(3)24(28)26(30)31)35(32,33)22-9-7-20(8-10-22)19(5)29/h7-10,13-14H,6,11-12H2,1-5H3,(H,30,31) |
InChI Key |
MKUKBCVJQXCFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCN2C(=C(C(=C2C(=O)O)C)S(=O)(=O)C3=CC=C(C=C3)C(=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of the Mcl-1 Inhibitor S63845
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are critical regulators of the intrinsic apoptosis pathway.[1] Overexpression of Mcl-1 is a common feature in a wide range of cancers, including both hematologic malignancies and solid tumors, where it contributes to tumor cell survival and resistance to conventional therapies.[1][2] S63845 is a first-in-class, potent, and highly selective small-molecule inhibitor of Mcl-1.[2][3] It was developed as a BH3 mimetic, a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins, thereby restoring the cell's natural ability to undergo programmed cell death. This guide provides a detailed technical overview of the mechanism of action of S63845, supported by quantitative data and experimental protocols for its characterization.
Core Mechanism of Action: A Selective BH3 Mimetic
S63845 executes its anti-cancer effects by directly engaging and neutralizing Mcl-1, which triggers the intrinsic, or mitochondrial, pathway of apoptosis. The mechanism can be detailed as follows:
-
High-Affinity Binding: S63845 is designed to fit into the hydrophobic BH3-binding groove on the Mcl-1 protein.[2][3][4] It binds to this site with high affinity and specificity, effectively acting as a competitive inhibitor.[1][4]
-
Disruption of Protein-Protein Interactions: In cancer cells dependent on Mcl-1, the Mcl-1 protein sequesters pro-apoptotic "effector" proteins, primarily Bak and to some extent Bax, preventing their activation.[1][5][6] By occupying the BH3-binding groove, S63845 displaces these pro-apoptotic partners from Mcl-1.[4]
-
Activation of BAX/BAK: Once liberated from Mcl-1, pro-apoptotic effector proteins BAX and BAK are free to oligomerize on the outer mitochondrial membrane.[2][4][7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX/BAK oligomers form pores in the mitochondrial membrane, leading to MOMP. This event is considered the point-of-no-return for apoptosis.[8]
-
Caspase Cascade Activation: MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[8] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]
The entire process is critically dependent on the presence of BAX and/or BAK, confirming the on-target activity of S63845 through the mitochondrial apoptosis pathway.[2][9]
Quantitative Profile of S63845
The efficacy of S63845 is defined by its high binding affinity for Mcl-1 and its potent cytotoxic activity against Mcl-1-dependent cancer cells.
Table 1: Binding Affinity of S63845 to BCL-2 Family Proteins
| Target Protein | Binding Affinity (Kd) | Method | Reference |
| Human Mcl-1 | 0.19 nM | Not Specified | [4][9] |
| Mouse Mcl-1 | ~1.14 nM (6-fold lower affinity) | Not Specified | [10][11] |
| Human BCL-2 | No discernible binding | Not Specified | [4][9] |
| Human BCL-XL | No discernible binding | Not Specified | [4][9] |
Table 2: In Vitro Cytotoxicity of S63845
| Cancer Type | Cell Line(s) | Potency | Key Finding | Reference |
| Multiple Myeloma | H929, etc. | IC50 < 1 µM | Highly sensitive | [4] |
| Acute Myeloid Leukemia (AML) | MOLM-13, etc. | IC50 < 1 µM | Highly sensitive | [4] |
| Lymphoma | Eµ-Myc models | IC50 ~25 nM (humanized Mcl-1) | Potent activity | [11] |
| Breast Cancer | TNBC, HER2+ | Synergistic with docetaxel, trastuzumab | Combination benefit | [12] |
| Various Solid Tumors | Multiple lines | Variable | Effective alone or in combination | [2] |
Key Experimental Protocols for Characterization
Validating the mechanism of action of an Mcl-1 inhibitor like S63845 involves a series of biochemical, cellular, and in vivo assays.
Protocol 3.1: Determining Binding Affinity via Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant, purified human Mcl-1 protein onto a sensor chip surface.
-
Analyte Injection: Flow serial dilutions of S63845 in a suitable running buffer over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of S63845 binding to the immobilized Mcl-1. This is recorded in real-time as a sensorgram.
-
Analysis: Fit the association and dissociation curves from the sensorgram to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol 3.2: Assessing Cellular Apoptosis via Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed Mcl-1 dependent cells (e.g., multiple myeloma cell line H929) in 6-well plates and treat with a dose range of S63845 or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protocol 3.3: Validating On-Target Mechanism via Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Treat cells (e.g., HeLa cells overexpressing Flag-tagged Mcl-1) with S63845 or vehicle for a short duration (e.g., 4 hours) to observe direct effects on protein complexes.[9] Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody conjugated to magnetic or agarose beads to pull down the Flag-Mcl-1 protein and its binding partners.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Western Blotting: Elute the protein complexes from the beads. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Mcl-1, BAK, and BAX to determine if S63845 treatment disrupts the Mcl-1/BAK or Mcl-1/BAX interaction.[9]
Protocol 3.4: In Vivo Efficacy Assessment in a Xenograft Model
-
Tumor Implantation: Subcutaneously or intravenously inject cancer cells (e.g., RPMI-8226 multiple myeloma cells) into immunocompromised mice (e.g., BRG mice).[13]
-
Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, S63845, and potentially a combination agent. Administer S63845 intravenously at a specified dose and schedule (e.g., 12.5 mg/kg, weekly).[13]
-
Monitoring: Monitor tumor volume using caliper measurements or bioluminescence imaging over time. Monitor mouse body weight and general health as indicators of toxicity.[9][13]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and apoptotic markers.
Conclusion
The Mcl-1 inhibitor S63845 is a highly specific BH3 mimetic that potently induces apoptosis in Mcl-1-dependent cancer cells.[2][7] Its mechanism of action is centered on its ability to bind the BH3 groove of Mcl-1, thereby liberating the pro-apoptotic proteins BAX and BAK to trigger mitochondrial-mediated cell death.[4][10] Preclinical studies have demonstrated its significant anti-tumor activity both as a single agent and in combination with other anti-cancer drugs, providing a strong rationale for its clinical development in treating a wide array of malignancies.[2][12][13]
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 9. selleckchem.com [selleckchem.com]
- 10. | BioWorld [bioworld.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1 inhibitor 6 binding affinity and selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity of Mcl-1 inhibitor 6, a potent and selective antagonist of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). This document includes quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and a representative experimental workflow.
Core Compound: this compound
This compound is an orally active small molecule designed to specifically target the BH3-binding groove of Mcl-1, thereby inducing apoptosis in Mcl-1-dependent cancer cells. Its high affinity and selectivity make it a valuable tool for basic research and a promising candidate for further drug development.
Chemical Structure:
(Note: A visual representation of the chemical structure for "this compound" is not available in the provided search results. For a definitive structure, please refer to the primary scientific literature or supplier documentation.)
Quantitative Data: Binding Affinity and Selectivity
The binding profile of this compound has been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data, demonstrating its high affinity for Mcl-1 and significant selectivity over other Bcl-2 family members.
Table 1: Binding Affinity of this compound for Mcl-1
| Parameter | Value | Assay Method | Reference |
| Kd (Dissociation Constant) | 0.23 nM | Not Specified | [1] |
| Ki (Inhibition Constant) | 0.02 µM | Not Specified | [1] |
Table 2: Selectivity Profile of this compound against Bcl-2 Family Proteins
| Protein | K_d_ (µM) | K_i_ (µM) | Selectivity (fold vs. Mcl-1 K_d_) | Assay Method | Reference |
| Mcl-1 | 0.00023 | 0.02 | - | Not Specified | [1] |
| Bcl-2 | >10 | 10 | >43,478 | Not Specified | [1] |
| Bcl-xL | >10 | - | >43,478 | Not Specified | [1] |
| Bcl-w | >10 | - | >43,478 | Not Specified | [1] |
| Bcl2A1 | >10 | - | >43,478 | Not Specified | [1] |
| Bfl-1 | - | 1.57 | - | Not Specified | [1] |
Table 3: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| H929 | Multiple Myeloma | 0.36 | 72 h | [1] |
| MV4-11 | Acute Myeloid Leukemia | - | 72 h | [1] |
| SK-BR-3 | Breast Cancer | - | 72 h | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | 3.02 | 72 h | [1] |
| K562 | Chronic Myeloid Leukemia | >30 | 72 h | [1] |
Signaling Pathway and Mechanism of Action
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. This compound competitively binds to the BH3 groove of Mcl-1, displacing these pro-apoptotic partners and triggering the apoptotic cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and selectivity of Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the Mcl-1/Bim interaction by an inhibitor.
Materials:
-
Recombinant human Mcl-1 protein (His-tagged)
-
Biotinylated Bim BH3 peptide
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Streptavidin-conjugated d2 (SA-d2) or similar fluorophore (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of Mcl-1 protein and a 2X solution of biotinylated Bim BH3 peptide in assay buffer. The final concentrations should be optimized based on the K_d_ of the interaction, typically in the low nanomolar range.
-
Prepare a 4X solution of the Tb-anti-His antibody and SA-d2 acceptor in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to create a 4X working solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution to the wells of the 384-well plate. Include controls with DMSO only.
-
Add 5 µL of the 2X Mcl-1 protein solution to all wells.
-
Add 5 µL of the 2X biotinylated Bim BH3 peptide solution to all wells.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of the 4X Tb-anti-His and SA-d2 acceptor mix to all wells.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET microplate reader using an excitation wavelength of 340 nm and measuring emission at 620 nm (Terbium) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from Mcl-1 by an inhibitor.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim)
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
384-well black, non-binding surface plates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of Mcl-1 protein in assay buffer. The final concentration should be determined by a titration experiment to be at or near the K_d_ of the fluorescent peptide.
-
Prepare a 2X solution of the fluorescently labeled BH3 peptide in assay buffer (final concentration typically 1-5 nM).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to create a 4X working solution.
-
-
Assay Procedure:
-
Add 10 µL of the 4X inhibitor solution to the wells of the 384-well plate. Include controls for "free peptide" (buffer only) and "bound peptide" (DMSO only).
-
Add 10 µL of the 2X Mcl-1 protein solution to all wells except the "free peptide" controls.
-
Add 20 µL of the 2X fluorescently labeled BH3 peptide solution to all wells.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) on a suitable microplate reader.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is used to determine the kinetics (k_on_ and k_off_) and affinity (K_d_) of the inhibitor binding to Mcl-1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Mcl-1 protein
-
Running buffer (e.g., HBS-EP+)
-
This compound solutions at various concentrations in running buffer
Protocol:
-
Immobilization of Mcl-1:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the Mcl-1 protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without Mcl-1 immobilization.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over both the Mcl-1 and reference flow cells.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between inhibitor injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the Mcl-1 flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_).
-
Conclusion
This compound is a highly potent and selective inhibitor of Mcl-1. The data presented in this guide, obtained through rigorous biochemical and biophysical assays, underscore its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in other research settings.
References
An In-Depth Technical Guide to the In Vitro Activity of Mcl-1 Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a common feature in a wide array of human cancers, where it plays a crucial role in promoting tumor cell survival and conferring resistance to various cancer therapies.[1][2][3] This has established Mcl-1 as a high-priority therapeutic target in oncology.[4] Mcl-1 inhibitors, designed as BH3 mimetics, function by binding to the BH3-binding groove of Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[1][5] This action liberates the pro-apoptotic factors, triggering the intrinsic apoptosis pathway and leading to programmed cell death.[1][2] This guide provides a detailed technical overview of the in vitro activity of a specific potent and selective small-molecule agent, Mcl-1 inhibitor 6.
Biochemical Profile and Selectivity
This compound demonstrates high-affinity binding to Mcl-1 and is characterized by its superior selectivity against other members of the Bcl-2 family. This selectivity is critical for minimizing off-target effects, such as thrombocytopenia associated with Bcl-xL inhibition.[6]
Table 1: Biochemical Activity and Selectivity of this compound
| Target Protein | Assay Type | Value | Reference |
|---|---|---|---|
| Mcl-1 | Kd | 0.23 nM | [7] |
| Mcl-1 | Ki | 0.02 µM (20 nM) | [7] |
| Mcl-1 | IC50 (ELISA, Bim-BH3) | 10 nM | [8] |
| Bcl-2 | Kd | >10 µM | [7] |
| Bcl-2 | Ki | 10 µM | [7] |
| Bcl-2 | IC50 (ELISA, Bim-BH3) | 20 nM | [8] |
| Bcl-xL | Kd | >10 µM | [7] |
| Bcl-w | Kd | >10 µM | [7] |
| Bcl2A1 (Bfl-1) | Kd | >10 µM | [7] |
| Bfl-1 | Ki | 1.57 µM |[7] |
Cellular Activity and Antiproliferative Effects
The potent biochemical inhibition of Mcl-1 by inhibitor 6 translates into effective antiproliferative and pro-apoptotic activity in Mcl-1-dependent cancer cell lines.
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| H929 | Multiple Myeloma | 72 h | 0.36 | [7] |
| MV4-11 | Acute Myeloid Leukemia | 72 h | 3.02 | [7] |
| SK-BR-3 | Breast Cancer | 72 h | Not specified | [7] |
| NCI-H23 | Non-Small Cell Lung Cancer | 72 h | Not specified | [7] |
| K562 | Chronic Myeloid Leukemia | 72 h | >30 |[7] |
The IC50 range for SK-BR-3 and NCI-H23 falls within 0.36-3.02 µM.[7] The high IC50 value in the K562 cell line demonstrates selectivity and reduced activity in Mcl-1 insensitive lines.[7]
Mechanism of Action: Induction of Apoptosis
This compound exerts its anticancer effects by directly engaging the intrinsic apoptotic pathway. By inhibiting Mcl-1, the inhibitor causes the release of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and ultimately, cell death.
Caption: this compound blocks Mcl-1, freeing Bak/Bax to induce apoptosis.
Cellular studies confirm this mechanism. Treatment of H929 multiple myeloma cells with this compound at concentrations of 1 and 5 µM for 48 hours resulted in a significant, concentration-dependent induction of apoptosis.[7] Furthermore, a 4-hour treatment with 0.1 and 5 µM of the inhibitor led to a remarkable and dose-dependent increase in the cleavage of poly (ADP-ribose) polymerase (PARP), a key hallmark of caspase-mediated apoptosis.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. The following are representative protocols for the key assays used to characterize this compound.
4.1. Competitive Binding Assay (ELISA)
This protocol is a standard method for determining the IC50 value of an inhibitor for a protein-protein interaction.
-
Plate Coating : Coat a 96-well high-binding microplate with recombinant Mcl-1 protein overnight at 4°C.
-
Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking : Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.
-
Inhibitor Incubation : Add serial dilutions of this compound (typically in DMSO, with a final concentration ≤1%) to the wells.
-
Competitive Binding : Immediately add a constant concentration of biotinylated Bim-BH3 peptide to all wells. Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Detection : Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Substrate Addition : Wash the plate. Add an HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis : Measure the absorbance at 450 nm. Plot the absorbance against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
4.2. Cell Viability / Antiproliferation Assay
This assay measures the ability of a compound to inhibit cell growth.
-
Cell Seeding : Seed cancer cells (e.g., H929, MV4-11) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[7]
-
Viability Reagent : Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Incubation : Incubate according to the manufacturer's instructions (e.g., 10 minutes at room temperature).
-
Luminescence Reading : Measure the luminescent signal using a plate reader.
-
Data Analysis : Normalize the results to vehicle-treated control cells. Plot the percentage of viability against the log of inhibitor concentration and calculate the IC50 value using non-linear regression.
4.3. Western Blot for PARP Cleavage
This method detects a key marker of apoptosis.
-
Cell Treatment and Lysis : Treat cells (e.g., H929) with this compound (e.g., 0.1, 5 µM for 4 hours) and a vehicle control.[7] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of an 89 kDa band for cleaved PARP indicates apoptosis.
Caption: A typical workflow for in vitro characterization of an Mcl-1 inhibitor.
Summary
This compound is a highly potent and selective small molecule that effectively targets the Mcl-1 protein. Its in vitro profile is distinguished by nanomolar binding affinity, significant selectivity over other Bcl-2 family proteins, and robust, dose-dependent induction of apoptosis in Mcl-1-dependent cancer cell lines.[7][8] The clear mechanism of action, confirmed by the induction of apoptotic markers like cleaved PARP, establishes this compound as a valuable tool for cancer research and a promising scaffold for the development of targeted therapeutics.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. captortherapeutics.com [captortherapeutics.com]
- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scienceopen.com [scienceopen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1 Inhibitor 6: A Technical Guide to Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival member of the B-cell lymphoma 2 (Bcl-2) protein family. Its primary function is to inhibit apoptosis, or programmed cell death, by sequestering pro-apoptotic proteins like Bak and Noxa.[1] In numerous cancers, including hematological malignancies and solid tumors, Mcl-1 is overexpressed, contributing to tumor cell survival and resistance to conventional therapies.[2][3] This makes Mcl-1 a compelling target for anticancer drug development. Mcl-1 inhibitors, such as Mcl-1 inhibitor 6, are designed to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby triggering cancer cell death.[4] This technical guide provides an in-depth overview of the target validation studies for this compound, including its binding affinity, cellular activity, and in vivo efficacy, along with detailed experimental protocols and visual representations of the underlying biological pathways.
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of this compound and Related Compounds
| Compound | Target | Assay Type | Kd (nM) | Ki (nM) | Selectivity vs. Bcl-2 (fold) | Selectivity vs. Bcl-xL (fold) | Reference |
| This compound | Mcl-1 | Not Specified | 0.23 | 0.02 | >500,000 | >500,000 | [5] |
| A-1210477 | Mcl-1 | Not Specified | - | 0.454 | >100 | >100 | [2][6] |
| S63845 | Mcl-1 | FP | - | 1.2 | >8,333 | >8,333 | [2] |
| VU661013 | Mcl-1 | Not Specified | - | - | - | - | [3] |
| AZD5991 | Mcl-1 | Not Specified | - | - | - | - | [1] |
| AMG-176 | Mcl-1 | Not Specified | - | - | - | - | [1] |
| Compound 26 | Mcl-1 | FPA | - | 1.8 (vs Bcl-2) | - | >20,000 | [7] |
| Compound 18 | Mcl-1 | TR-FRET | - | <0.2 | - | - | [8] |
| Compound 33 | Mcl-1 | FPA | 55 | - | 16 | 270 | [5] |
| UMI-77 | Mcl-1 | Not Specified | - | 490 | - | - | [9] |
| MIM1 | Mcl-1 | FPA | - | 4,780 | - | - | [5] |
| TW-37 | Mcl-1 | Not Specified | - | 260 | 1.1 | 4.3 | [2][10] |
| AT-101 | Mcl-1 | Not Specified | - | 180 | 1.8 | 2.7 | [2] |
FP: Fluorescence Polarization, TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. Data for related compounds are included for comparative purposes.
Table 2: In Vitro Cellular Activity of this compound and Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | H929 | Multiple Myeloma | 0.36 | [5] |
| This compound | MV4-11 | Acute Myeloid Leukemia | Not Specified | [5] |
| This compound | SK-BR-3 | Breast Cancer | 3.02 | [11] |
| This compound | NCI-H23 | Non-Small Cell Lung Cancer | Not Specified | [5] |
| This compound | K562 | Chronic Myeloid Leukemia | >30 | [5] |
| A-1210477 | H929 | Multiple Myeloma | Low µM | [12] |
| S63845 | Various Hematological | Hematological Cancers | <0.1 | [6] |
| UMI-77 | BxPC-3 | Pancreatic Cancer | 3.4 - 12.5 | [12][13] |
| Compound 7 | B16F10 | Melanoma | 7.86 | [14] |
| Compound 1 | B16F10 | Melanoma | 24.72 | [14] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Mouse Xenograft | Hematological/Solid Tumors | 60 mg/kg PO or 20 mg/kg IP (every two days for 14 days) | Significant | [5] |
| Mouse Xenograft (A427) | Non-Small Cell Lung Cancer | 40 mg/kg (every 14 days) | 57% | [15] |
| Mouse Xenograft (NCI-H929) | Multiple Myeloma | 60 or 80 mg/kg IV (single dose) | Tumor Regression | [8] |
Signaling Pathways and Mechanisms of Action
Mcl-1 Signaling Pathway
Mcl-1 is a key node in the intrinsic apoptosis pathway. Its expression and stability are tightly regulated by various signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[16] Phosphorylation and ubiquitination play crucial roles in controlling Mcl-1's short half-life.
Mechanism of Action of Mcl-1 Inhibitors
Mcl-1 inhibitors function by binding to the BH3-binding groove of the Mcl-1 protein.[4] This competitive binding displaces pro-apoptotic proteins like Bak and Bim, which are then free to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspases, culminating in apoptosis.[4] Interestingly, some Mcl-1 inhibitors have been shown to paradoxically increase Mcl-1 protein stability, potentially through conformational changes that affect its ubiquitination and degradation.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of the inhibitor to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assays
This protocol is based on the Promega Caspase-Glo® 3/7 Assay technical bulletin.
-
Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
This protocol follows general western blotting procedures for detecting PARP cleavage.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the 89 kDa fragment indicates apoptosis.
Co-Immunoprecipitation (Co-IP) for Mcl-1 Protein Interactions
This protocol is a general guide for Co-IP experiments.
-
Cell Lysis: Treat cells with this compound, harvest, and lyse in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Mcl-1 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the eluate by western blotting using antibodies against potential interacting partners (e.g., Bak, Bim). A decrease in the co-immunoprecipitated partner in the presence of the inhibitor indicates target engagement.
In Vivo Xenograft Study
This is a general protocol for assessing the in vivo efficacy of Mcl-1 inhibitors.[8]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., NCI-H929) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Experimental Workflow Visualization
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Evaluation and critical assessment of putative MCL-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of Mcl-1 Inhibitor 6 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, making it a prime target for therapeutic intervention. This guide provides an in-depth analysis of the structural basis of binding for a potent and selective Mcl-1 inhibitor, herein referred to as Mcl-1 inhibitor 6 (also designated as compound 40 in primary literature).
Core Principles of Mcl-1 Inhibition
Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins like Bak and Bim through its BH3-binding groove. Small molecule inhibitors are designed to competitively bind to this groove, displacing the pro-apoptotic partners and thereby triggering the apoptotic cascade in cancer cells. The binding affinity and selectivity of these inhibitors are paramount to their therapeutic efficacy and safety profile.
Quantitative Analysis of this compound Binding
The following table summarizes the key quantitative data for this compound, providing a comparative overview of its binding affinity, inhibitory concentration, and selectivity against other Bcl-2 family members.
| Compound | Target | Kd (nM) | Ki (μM) | IC50 (μM) | Cell Line |
| This compound | Mcl-1 | 0.23 | 0.02 | - | - |
| Bcl-2 | >10,000 | 10 | - | - | |
| Bcl2A1 | >10,000 | - | - | - | |
| Bcl-xL | >10,000 | - | - | - | |
| Bcl-w | >10,000 | - | - | - | |
| Bfl-1 | - | 1.57 | - | - | |
| H929 | - | - | 0.36 | Multiple Myeloma | |
| MV4-11 | - | - | 3.02 | Acute Myeloid Leukemia | |
| SK-BR-3 | - | - | - | Breast Cancer | |
| NCI-H23 | - | - | - | Non-small Cell Lung Cancer | |
| K562 | - | - | >30 | Chronic Myeloid Leukemia |
Data sourced from Zhu, P.-J., et al. (2021).[1]
Mcl-1 Signaling and Inhibition Pathway
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptotic pathway and the mechanism of action of its inhibitors.
Caption: Mcl-1 promotes cell survival by inhibiting pro-apoptotic proteins. This compound blocks this interaction, leading to apoptosis.
Experimental Protocols
The characterization of this compound involves a series of key experiments to determine its binding affinity, selectivity, and cellular activity.
Recombinant Protein Expression and Purification
Human Mcl-1 (residues 172-327) and other Bcl-2 family proteins are typically expressed in E. coli as GST-fusion proteins. The fusion proteins are purified using glutathione-Sepharose affinity chromatography. The GST tag is subsequently cleaved by a specific protease (e.g., PreScission Protease), and the protein of interest is further purified by size-exclusion chromatography.
Binding Affinity Assays
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the inhibitor to the target protein, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction. The experiment involves titrating the inhibitor into a solution containing the purified Mcl-1 protein in a temperature-controlled microcalorimeter.
-
Fluorescence Polarization (FP) Assay: This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from Mcl-1 by the inhibitor. The change in fluorescence polarization is proportional to the amount of displaced peptide, from which the inhibition constant (Ki) can be calculated. Assays are typically performed in 384-well plates using a plate reader equipped with polarization filters.
Cellular Assays
-
Cell Viability/Proliferation Assays: Cancer cell lines with known dependence on Mcl-1 (e.g., H929, MV4-11) are treated with increasing concentrations of the inhibitor for a defined period (e.g., 72 hours). Cell viability is assessed using reagents like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells. The half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) is then determined.
-
Apoptosis Induction Assays: To confirm the mechanism of action, apoptosis induction is measured. This can be done by quantifying the activity of caspases 3 and 7 using a luminescent assay (e.g., Caspase-Glo 3/7) or by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP) via Western blotting.
Experimental Workflow for Mcl-1 Inhibitor Characterization
The following diagram outlines the typical workflow for the discovery and characterization of a novel Mcl-1 inhibitor.
References
The Pharmacokinetics of Mcl-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key mechanism for cancer cell survival and resistance to therapy, making it a prime target for novel anti-cancer drugs. The development of small molecule inhibitors of Mcl-1 has been a significant focus in oncology research. Understanding the pharmacokinetic properties of these inhibitors is paramount for their successful clinical translation. This technical guide provides an in-depth overview of the pharmacokinetics of potent and selective Mcl-1 inhibitors, based on publicly available preclinical data.
While specific pharmacokinetic data for a compound generically referred to as "Mcl-1 inhibitor 6" is limited in the public domain, this guide will utilize data from well-characterized Mcl-1 inhibitors to provide a comprehensive understanding of the typical pharmacokinetic profiles and the methodologies used for their assessment.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of several notable Mcl-1 inhibitors from preclinical studies. These parameters are crucial for predicting the drug's behavior in the body, including its absorption, distribution, metabolism, and excretion (ADME).
Table 1: Pharmacokinetic Parameters of Mcl-1 Inhibitors in Rodents
| Compound | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |
| This compound | Mouse | 10 mg/kg | PO | 2012.95[1] | - | - | 2.1[1] | 36.8[1] | - |
| This compound | Mouse | 3 mg/kg | IV | - | - | - | 2.3[1] | 15.18[1] | - |
| Compound 26 | Mouse | - | IV | - | - | - | - | Low | - |
| AMG 176 | Mouse | - | - | - | - | - | - | - | - |
| AZD5991 | Mouse | - | IV | - | - | - | - | - | - |
| S63845 | Mouse | - | - | - | - | - | - | - | - |
Data for Compound 26, AMG 176, AZD5991, and S63845 are mentioned in the literature as having been studied preclinically, but specific quantitative values from single-dose PK studies in rodents were not consistently available in the reviewed public documents. The development of many Mcl-1 inhibitors has been the subject of numerous patents, which may contain more detailed data.[2][3]
Table 2: Pharmacokinetic Parameters of Mcl-1 Inhibitors in Non-Rodents
| Compound | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (Vss) (L/kg) |
| Compound 26 | Dog | - | IV | - | - | - | - | Low | - |
| AMG 176 | Dog | - | - | - | - | - | - | - | - |
Detailed public data for non-rodent pharmacokinetics of Mcl-1 inhibitors is sparse. Low clearance of Compound 26 in dogs has been reported, which is a desirable property for maintaining therapeutic concentrations.[4]
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments typically cited in the preclinical evaluation of Mcl-1 inhibitors.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an Mcl-1 inhibitor after intravenous (IV) and oral (PO) administration in mice.
Methodology:
-
Animal Model: Male or female BALB/c or CD-1 mice, typically 6-8 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Drug Formulation: For IV administration, the Mcl-1 inhibitor is typically dissolved in a vehicle such as a mixture of saline, ethanol, and a solubilizing agent like PEG400. For PO administration, the compound is often formulated as a suspension in a vehicle like 0.5% methylcellulose.
-
Dosing:
-
IV Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein.
-
PO Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., saphenous vein or cardiac puncture at termination) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the Mcl-1 inhibitor in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7][8]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).
Bioanalytical Method using LC-MS/MS
Objective: To accurately and precisely quantify the concentration of an Mcl-1 inhibitor in plasma samples.
Methodology:
-
Sample Preparation: A protein precipitation method is commonly used. An internal standard (a molecule with similar chemical properties to the analyte) is added to the plasma samples. A precipitating agent, such as acetonitrile, is then added to precipitate the plasma proteins. The samples are vortexed and centrifuged to pellet the proteins. The supernatant, containing the drug and internal standard, is then collected for analysis.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte and internal standard are separated from other plasma components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) in positive or negative ion mode. Specific precursor-to-product ion transitions are monitored for the Mcl-1 inhibitor and the internal standard to ensure selectivity and sensitivity.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. The concentrations of the Mcl-1 inhibitor in the study samples are then calculated from this calibration curve.
Mandatory Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, primarily Bak and Bim. Inhibition of Mcl-1 releases these pro-apoptotic factors, leading to the activation of the intrinsic apoptosis pathway.
Caption: Mcl-1 signaling pathway in apoptosis.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of a novel Mcl-1 inhibitor.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An updated patent review of Mcl-1 inhibitors (2020-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mcl-1 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Preclinical Studies of Mcl-1 Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for Mcl-1 inhibitor 6, a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical survival factor for various cancer cells, and its inhibition represents a promising therapeutic strategy in oncology.[1][2][3][4] This document summarizes the binding affinity, cellular activity, in vivo efficacy, and pharmacokinetic properties of this compound, presenting quantitative data in structured tables and detailing the experimental methodologies for key studies. Visual diagrams are included to illustrate the compound's mechanism of action and experimental workflows.
Mechanism of Action
This compound is an orally active and selective inhibitor of the Mcl-1 protein.[5] It functions as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 and preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[1][3][6] This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.[1][6] The high selectivity of this compound for Mcl-1 over other Bcl-2 family members, such as Bcl-2 and Bcl-xL, is a key characteristic, potentially leading to a wider therapeutic window and reduced off-target toxicities.[5]
Mechanism of Mcl-1 Inhibition
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies of this compound.
Table 1: Binding Affinity and Selectivity
| Target | Binding Constant (Kd) | Inhibitory Constant (Ki) | Selectivity over Bcl-2 Family |
| Mcl-1 | 0.23 nM[5] | 0.02 µM[5] | - |
| Bcl-2 | >10 µM[5] | 10 µM[5] | >500-fold vs. Ki |
| Bcl-xL | >10 µM[5] | - | >500-fold vs. Kd |
| Bcl-w | >10 µM[5] | - | >500-fold vs. Kd |
| Bfl-1 | - | 1.57 µM[5] | 78.5-fold vs. Ki |
| Bcl2A1 | >10 µM[5] | - | >500-fold vs. Kd |
Table 2: In Vitro Cellular Activity (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| H929 | Multiple Myeloma | 0.36[5] |
| MV4-11 | Acute Myeloid Leukemia | - |
| SK-BR-3 | Breast Cancer | - |
| NCI-H23 | Non-Small Cell Lung Cancer | 3.02[5] |
| K562 | Chronic Myeloid Leukemia | >30[5] |
A range of IC50 values from 0.36-3.02 µM was reported for H929, MV4-11, SK-BR-3, and NCI-H23 cell lines.[5]
Table 3: In Vivo Efficacy (Xenograft Model)
| Administration Route | Dosage | Dosing Schedule | Tumor Growth Inhibition (T/C %) |
| Oral (PO) | 60 mg/kg | Every two days for 14 days | 37.30%[5] |
| Intraperitoneal (IP) | 20 mg/kg | Every two days for 14 days | 5.52%[5] |
Table 4: Pharmacokinetic Parameters
| Administration Route | Dose | Half-life (T1/2) | Clearance (CL) |
| Intravenous (IV) | 3 mg/kg | 2.3 hours[5] | 15.18 mL/min•kg[5] |
| Oral (PO) | 10 mg/kg | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices and the information available from the preclinical data sources.
Binding Affinity and Selectivity Assays
Objective: To determine the binding affinity (Kd) and inhibitory constant (Ki) of this compound against Mcl-1 and other Bcl-2 family proteins.
Methodology (Surface Plasmon Resonance - SPR for Kd):
-
Recombinant human Mcl-1 protein is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip.
-
The association and dissociation rates are measured to calculate the Kd.
-
The same procedure is repeated for other Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w, Bcl2A1) to assess selectivity.
Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET for Ki):
-
A reaction mixture is prepared containing recombinant Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from Bak or Bim), and a labeled antibody against a tag on the Mcl-1 protein.
-
Various concentrations of this compound are added to the mixture.
-
The ability of the inhibitor to displace the fluorescent peptide from Mcl-1 is measured by the change in the FRET signal.
-
The Ki is calculated from the IC50 of this displacement curve.
TR-FRET Experimental Workflow
In Vitro Cell Proliferation Assay
Objective: To determine the anti-proliferative activity (IC50) of this compound in various cancer cell lines.
Methodology (MTT or CellTiter-Glo® Assay):
-
Cancer cells (e.g., H929, NCI-H23, K562) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for 72 hours.[5]
-
For MTT assay, MTT reagent is added, and after incubation, the formazan crystals are dissolved in a solvent. Absorbance is read at a specific wavelength.
-
For CellTiter-Glo®, the reagent is added to measure ATP levels, which correlate with cell viability. Luminescence is measured.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Apoptosis and PARP Cleavage Assays
Objective: To confirm that this compound induces apoptosis.
Methodology (Western Blot for PARP Cleavage):
-
H929 cells are treated with this compound (e.g., 0.1, 5 µM) for 4 hours.[5]
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against cleaved PARP and total PARP, followed by secondary antibodies.
-
Protein bands are visualized, and the upregulation of cleaved PARP indicates apoptosis.[5]
Methodology (Annexin V/PI Staining for Apoptosis):
-
Cells are treated with this compound for a specified time (e.g., 48 hours).[5]
-
Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Human tumor cells (e.g., from a responsive cell line) are subcutaneously implanted into immunodeficient mice.
-
When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally (60 mg/kg) or intraperitoneally (20 mg/kg) every two days for 14 days.[5]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the tumor growth inhibition (T/C %) is calculated.
In Vivo Xenograft Study Workflow
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound.
Methodology:
-
Mice are administered this compound either intravenously (3 mg/kg) or orally (10 mg/kg).[5]
-
Blood samples are collected at various time points post-administration.
-
The concentration of this compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters, including half-life (T1/2) and clearance (CL), are calculated from the plasma concentration-time profile.
Conclusion
The early preclinical data for this compound demonstrate its potential as a potent and selective anti-cancer agent. Its high affinity for Mcl-1 translates into effective inhibition of proliferation in Mcl-1-dependent cancer cell lines and significant tumor growth inhibition in in vivo models.[5] The favorable pharmacokinetic profile with oral activity further supports its development as a therapeutic candidate.[5] Further studies are warranted to explore its efficacy in a broader range of cancer models and to evaluate its safety profile in more detail.
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Mcl-1 Inhibitor 6 on the Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various human cancers, contributing to tumor progression and resistance to a broad range of anti-cancer therapies. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, particularly Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Consequently, the development of small molecule inhibitors that directly target Mcl-1 has become a promising therapeutic strategy in oncology.
This technical guide focuses on Mcl-1 inhibitor 6 (also referred to as compound 6 or compound 40), an orally active and selective small molecule inhibitor of the Mcl-1 protein. We will delve into its mechanism of action, provide a summary of its inhibitory and cellular activities, detail relevant experimental protocols, and visualize the signaling pathways it modulates.
Data Presentation
The following tables summarize the quantitative data for this compound, showcasing its high affinity and selectivity for Mcl-1, as well as its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Binding Affinity and Inhibitory Constants
| Target Protein | Assay Type | Parameter | Value | Selectivity vs. Mcl-1 |
| Mcl-1 | - | Kd | 0.23 nM | - |
| Mcl-1 | - | Ki | 0.02 µM | - |
| Mcl-1 | ELISA (Bim-BH3) | IC50 | 10 nM [1] | - |
| Bcl-2 | - | Kd | >10 µM[2][3] | >43,478-fold |
| Bcl-2 | - | Ki | 10 µM[2][3][4] | 500-fold |
| Bcl-2 | ELISA (Bim-BH3) | IC50 | 20 nM[1] | 2-fold |
| Bcl2A1 | - | Kd | >10 µM[2][3] | >43,478-fold |
| Bcl-xL | - | Kd | >10 µM[2][3] | >43,478-fold |
| Bcl-w | - | Kd | >10 µM[2][3] | >43,478-fold |
| Bfl-1 | - | Ki | 1.57 µM[2][3][4] | 78.5-fold |
Data compiled from multiple sources. Variations in assay conditions may account for differences in reported values.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Exposure Time |
| H929 | Multiple Myeloma | IC50 | 0.36[2][3][4] | 72 h |
| MV4-11 | Acute Myeloid Leukemia | IC50 | 3.02[2][3][4] | 72 h |
| SK-BR-3 | Breast Cancer | IC50 | Not specified | 72 h |
| NCI-H23 | Non-small Cell Lung Cancer | IC50 | Not specified | 72 h |
| K562 | Chronic Myeloid Leukemia | IC50 | >30[2][3][4] | 72 h |
Mechanism of Action and Signaling Pathway
This compound functions as a BH3 mimetic, directly binding to the BH3-binding groove of the Mcl-1 protein with high affinity. This competitive inhibition disrupts the sequestration of pro-apoptotic proteins, primarily Bak, by Mcl-1. The release of Bak allows it to oligomerize in the outer mitochondrial membrane, leading to MOMP. This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, initiating the caspase cascade and culminating in apoptosis.
Caption: Mechanism of this compound-Induced Apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the apoptosis pathway.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
H929, MV4-11, or other desired cell lines
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 30 µM) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
-
PARP Cleavage Assay (Western Blot)
This assay detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis, in response to this compound treatment.
-
Materials:
-
H929 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-PARP, anti-cleaved PARP, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting imaging system
-
-
Procedure:
-
Seed H929 cells and treat with this compound (e.g., 0.1, 1, 5 µM) and a vehicle control for 4 hours.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PARP and cleaved PARP overnight at 4°C. Use an anti-β-actin antibody as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Visualize the protein bands using an imaging system. An increase in the cleaved PARP band indicates apoptosis induction.
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent)
-
Treated and control cells in a 96-well white-walled plate
-
Luminometer
-
-
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Equilibrate the 96-well plate containing cells to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence corresponds to an increase in caspase-3/7 activity.
-
Caption: General Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a potent and selective inhibitor of the Mcl-1 protein. By disrupting the Mcl-1:Bak interaction, it effectively triggers the intrinsic apoptosis pathway, leading to cancer cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Mcl-1-targeted therapies. Further investigation into the in vivo efficacy and safety profile of this compound and its analogues is warranted to fully assess its therapeutic potential.
References
The Intracellular Journey of Mcl-1 Inhibitor 6: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in a variety of cancers, where it contributes to tumor progression and resistance to therapy.[1] The development of small molecule inhibitors targeting Mcl-1 is a promising therapeutic strategy. This technical guide focuses on Mcl-1 inhibitor 6, a potent and selective inhibitor of Mcl-1, and provides a comprehensive overview of its known characteristics and a detailed guide to elucidating its cellular uptake and distribution, crucial parameters for understanding its mechanism of action and optimizing its therapeutic potential.
This compound: Known Pharmacological Profile
This compound is an orally active and selective inhibitor of the Mcl-1 protein.[2] It exhibits potent antitumor activity and has demonstrated the ability to induce apoptosis in a concentration-dependent manner.[2]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Kd) | 0.23 nM | - | [2] |
| Inhibitory Constant (Ki) | 0.02 µM | - | [2] |
| IC50 (Antiproliferative) | 0.36 - 3.02 µM | H929, MV4-11, SK-BR-3, NCI-H23 | [2] |
| Effect on Apoptosis | Significant induction at 1 µM and 5 µM (48h) | H929 | [2] |
| Effect on PARP Cleavage | Remarkable upregulation at 0.1 µM and 5 µM (4h) | H929 | [2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Route of Administration | Species | Reference |
| Half-life (T1/2) | 2.3 hours | IV (3 mg/kg) | - | [2] |
| Clearance (CL) | 15.18 mL/min•kg | IV (3 mg/kg) | - | [2] |
| Oral Bioavailability | Active | PO | - | [2] |
Elucidating the Cellular Journey: Experimental Protocols
Understanding the cellular uptake, distribution, and subcellular localization of this compound is paramount to fully characterizing its pharmacodynamic profile. While specific experimental data for this compound is not publicly available, this section outlines detailed methodologies for researchers to conduct these critical investigations.
Determination of Cellular Uptake
The following protocol, adapted from established methods for small molecule inhibitors, can be employed to quantify the intracellular concentration of this compound.[3][4]
Objective: To determine the concentration of this compound within cultured cancer cells over time.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., H929)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Extraction solvent (e.g., acetonitrile/methanol mixture)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and culture until they reach near confluence.
-
Drug Incubation: Treat the cells with a known concentration of this compound (ideally close to the IC50 value) for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Include a vehicle-treated control.
-
Cell Harvesting and Washing:
-
Aspirate the drug-containing medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular inhibitor.
-
Harvest the cells by trypsinization.
-
-
Cell Lysis and Extraction:
-
Lyse the cells using a suitable buffer.
-
Add the extraction solvent to precipitate proteins and extract the inhibitor.
-
Centrifuge to pellet the cell debris.
-
-
Quantification by HPLC-MS:
-
Analyze the supernatant containing the extracted inhibitor by a validated HPLC-MS method to determine its concentration.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Workflow for Cellular Uptake Determination
Caption: Workflow for determining the cellular uptake of this compound.
Subcellular Distribution Analysis
Given that Mcl-1 is known to localize to the mitochondria, endoplasmic reticulum (ER), and the nucleus, determining the concentration of this compound in these compartments is of high interest.[5] Subcellular fractionation followed by quantitative analysis is the gold-standard technique for this purpose.[6][7][8]
Objective: To determine the concentration of this compound in different subcellular fractions.
Materials:
-
Cells treated with this compound (from the uptake experiment)
-
Subcellular fractionation kit or buffers (for isolation of nuclei, mitochondria, cytosol, and microsomes)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
-
Protein assay reagents
-
HPLC-MS system
Protocol:
-
Cell Lysis and Homogenization:
-
Harvest and wash the treated cells as described previously.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or sonicator to disrupt the plasma membrane while keeping organelles intact.
-
-
Differential Centrifugation:
-
Perform a series of centrifugation steps at increasing speeds to separate the different organelles based on their size and density.
-
Low-speed centrifugation (e.g., 1,000 x g): Pellets nuclei.
-
Medium-speed centrifugation (e.g., 10,000 x g): Pellets mitochondria.
-
High-speed centrifugation (e.g., 100,000 x g): Pellets microsomes (containing ER). The supernatant is the cytosolic fraction.
-
-
-
Fraction Purity Assessment:
-
Analyze each fraction for the presence of specific organelle markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) by Western blotting to assess the purity of the fractions.
-
-
Inhibitor Extraction and Quantification:
-
Extract this compound from each subcellular fraction using an appropriate solvent.
-
Quantify the inhibitor concentration in each fraction using HPLC-MS.
-
Normalize the amount of inhibitor to the protein content of each fraction.
-
Signaling Pathway of Mcl-1 Inhibition
Caption: Simplified signaling pathway of apoptosis induction by this compound.
Conclusion
This technical guide provides a summary of the known properties of this compound and a detailed framework of experimental protocols for the in-depth characterization of its cellular uptake and subcellular distribution. While specific data for this inhibitor is pending, the outlined methodologies provide a robust starting point for researchers to generate this critical information. A thorough understanding of how this compound enters cancer cells and where it localizes will be invaluable for interpreting its biological activity, identifying potential resistance mechanisms, and guiding its further development as a promising anti-cancer therapeutic.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods and techniques for in vitro subcellular localization of radiopharmaceuticals and radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular Fractionation [labome.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Mcl-1 Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical regulator of the intrinsic apoptotic pathway.[1][2] Its overexpression is a common feature in a wide range of human cancers, contributing to tumor cell survival and resistance to conventional therapies.[1][3] Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bim, Bak, and Bax, thereby preventing the initiation of programmed cell death.[1][4] Consequently, the development of small molecule inhibitors that specifically target Mcl-1 represents a promising therapeutic strategy in oncology.
Mcl-1 inhibitor 6 is a potent and selective small-molecule inhibitor of Mcl-1. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to assess its binding affinity, cellular potency, and mechanism of action.
Mcl-1 Signaling Pathway in Apoptosis
The intrinsic apoptosis pathway is tightly regulated by the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. Under normal conditions, anti-apoptotic proteins like Mcl-1 and Bcl-xL sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the effector proteins Bak and Bax, preventing their activation.[2][5] In response to apoptotic stimuli, BH3-only proteins are upregulated and competitively bind to anti-apoptotic proteins, liberating Bak and Bax. This leads to the oligomerization of Bak and Bax in the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). MOMP allows the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspases-3 and -7, culminating in apoptosis.[2][6] Mcl-1 inhibitors, such as this compound, disrupt the Mcl-1/pro-apoptotic protein interaction, triggering this apoptotic cascade.
Caption: Mcl-1 signaling pathway in apoptosis.
Data Presentation
The following table summarizes the in vitro activity of this compound.
| Assay Type | Parameter | Value | Cell Line(s) / Conditions |
| Binding Affinity | |||
| Time-Resolved FRET (TR-FRET) | Kd | 0.23 nM | Recombinant Mcl-1 protein |
| Fluorescence Polarization | Ki | 0.02 µM | Recombinant Mcl-1 protein |
| Cellular Potency | |||
| Cell Viability (MTT Assay) | IC50 | 0.36 - 3.02 µM | H929, MV4-11, SK-BR-3, NCI-H23 (after 72h treatment)[7] |
| IC50 | >30 µM | K562 (Mcl-1 independent cell line)[7] | |
| Mechanism of Action | |||
| Apoptosis Induction | - | Concentration-dependent | H929 cells (after 48h treatment)[7] |
| PARP Cleavage | - | Upregulated | H929 cells (after 4h treatment)[7] |
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of an Mcl-1 inhibitor.
Caption: In vitro characterization workflow.
Experimental Protocols
Mcl-1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding affinity of this compound to the Mcl-1 protein.
Materials:
-
Mcl-1 TR-FRET Assay Kit (e.g., BPS Bioscience, Cat. No. 79506) containing:
-
Terbium-labeled anti-His Tag antibody (Donor)
-
Dye-labeled peptide ligand for Mcl-1 (Acceptor)
-
Recombinant His-tagged Mcl-1 protein
-
Assay Buffer
-
-
White, low-volume 384-well microplate
-
TR-FRET compatible microplate reader
Protocol:
-
Prepare a 1x Assay Buffer by diluting the concentrated stock.
-
Prepare serial dilutions of this compound in 1x Assay Buffer.
-
In a 384-well plate, add the following components in order:
-
5 µL of diluted this compound (or vehicle control)
-
5 µL of diluted recombinant Mcl-1 protein
-
5 µL of a pre-mixed solution of the donor and acceptor molecules.
-
-
Incubate the plate at room temperature for 2-3 hours, protected from light.[8][9]
-
Measure the TR-FRET signal on a compatible plate reader. Read the emission at both 620 nm (donor) and 665 nm (acceptor) following excitation at approximately 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a suitable binding model to determine the Kd.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[3]
Materials:
-
Cancer cell lines (e.g., H929, MV4-11)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or for a few hours (for suspension cells).[10]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[7]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the log of the inhibitor concentration to determine the IC50 value.
Caspase-Glo® 3/7 Assay
This luminescent assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
White-walled 96-well microplate suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubate for the desired time period (e.g., 48 hours).
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[11]
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence signal against the log of the inhibitor concentration to assess the dose-dependent activation of caspases.
Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bim
This technique is used to demonstrate that this compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partner, Bim, in a cellular context.
Materials:
-
Cancer cell line expressing Mcl-1 and Bim (e.g., OCI-AML3)
-
This compound
-
Cell lysis buffer (e.g., 1% CHAPS buffer with protease inhibitors)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Anti-Bim antibody for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.[12]
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add protein A/G agarose beads to capture the immune complexes and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an anti-Bim antibody to detect the co-immunoprecipitated Bim. The amount of Bim co-precipitated with Mcl-1 should decrease in the presence of an effective Mcl-1 inhibitor.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. MCL-1 TR-FRET Assay Kit - BPS Bioscience [bioscience.co.uk]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. ulab360.com [ulab360.com]
- 12. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mcl-1 Inhibitor S63845 (formerly referred to as Mcl-1 Inhibitor 6) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Myeloid cell leukemia 1 (MCL-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are critical regulators of the intrinsic mitochondrial apoptotic pathway.[1][2] Overexpression of MCL-1 is a common feature in many cancers, contributing to tumor development and resistance to therapy.[3][4] S63845 is a potent and highly selective small-molecule inhibitor of MCL-1.[3][5][6] It binds with high affinity to the BH3-binding groove of MCL-1 (Kd of 0.19 nM), preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[3][5] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptosis pathway, ultimately resulting in cancer cell death.[4][7][8] These application notes provide detailed protocols for the use of S63845 in cell culture-based experiments.
Mechanism of Action of S63845
S63845 acts as a BH3 mimetic, directly binding to the hydrophobic groove of the Mcl-1 protein. This competitive binding displaces pro-apoptotic proteins, particularly Bak and Bim, which are normally sequestered by Mcl-1. The release of Bak and its subsequent oligomerization on the mitochondrial outer membrane leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.
Data Presentation
Table 1: In Vitro Activity of S63845 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H929 | Multiple Myeloma | <0.1 | [3][8] |
| AMO1 | Multiple Myeloma | Sensitive | [8] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~0.01 | [9] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~0.01 | [9] |
| U-2946 | Diffuse Large B-cell Lymphoma | ~0.1 | [10] |
| Eµ-Myc Lymphoma | Mouse Lymphoma | 0.025 (humanized Mcl-1) | [11] |
| MV4-11 | Acute Myeloid Leukemia | Sensitive | [8] |
| Various AML cell lines | Acute Myeloid Leukemia | 0.004 - 0.233 | [8] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Preparation of S63845 Stock Solution
Materials:
-
S63845 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
S63845 is soluble in DMSO at concentrations of ≥41.45 mg/mL.[12]
-
To prepare a 10 mM stock solution, dissolve 8.29 mg of S63845 (MW: 829.26 g/mol ) in 1 mL of DMSO.
-
Warm the tube briefly at 37°C and use an ultrasonic bath to aid dissolution if necessary.[13]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[8][13]
Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
References
- 1. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL1 - Wikipedia [en.wikipedia.org]
- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. apexbt.com [apexbt.com]
- 9. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 13. sns-032.com [sns-032.com]
Application Notes and Protocols: Mcl-1 Inhibitor 6 for Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a wide range of human cancers, contributing to tumor survival, proliferation, and resistance to conventional therapies.[1] Consequently, Mcl-1 has emerged as a promising therapeutic target for cancer treatment. Mcl-1 inhibitor 6 is a potent and selective small-molecule inhibitor of Mcl-1, demonstrating significant anti-tumor activity in various cancer cell lines. These application notes provide detailed protocols for screening cancer cell lines for sensitivity to this compound and characterizing its mechanism of action.
This compound: Properties and Potency
This compound is an orally active and selective inhibitor of the Mcl-1 protein.[2][3] It exhibits high binding affinity for Mcl-1 while showing significantly lower affinity for other Bcl-2 family members, highlighting its specificity.
Binding Affinity and Selectivity
The binding affinity of this compound has been determined through various biochemical assays.
| Target Protein | Binding Constant (Kd) | Inhibition Constant (Ki) |
| Mcl-1 | 0.23 nM | 0.02 µM |
| Bcl-2 | >10 µM | 10 µM |
| Bcl-xL | >10 µM | - |
| Bcl-w | >10 µM | - |
| Bfl-1/A1 | - | 1.57 µM |
Table 1: Binding affinity and selectivity of this compound for Bcl-2 family proteins.[2][3]
In Vitro Anti-proliferative Activity
The efficacy of this compound has been evaluated against a panel of human cancer cell lines, demonstrating potent anti-proliferative activity in Mcl-1-dependent lines.
| Cell Line | Cancer Type | IC50 (72h) |
| H929 | Multiple Myeloma | 0.36 µM |
| MV4-11 | Acute Myeloid Leukemia | - |
| SK-BR-3 | Breast Cancer | - |
| NCI-H23 | Non-Small Cell Lung Cancer | 3.02 µM |
| K562 | Chronic Myeloid Leukemia | >30 µM |
Table 2: Anti-proliferative activity (IC50) of this compound in various cancer cell lines.[2][3] The K562 cell line serves as a negative control due to its low dependence on Mcl-1 for survival.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, primarily Bak and Bim. This prevents the formation of pores in the mitochondrial outer membrane, thereby inhibiting the release of cytochrome c and subsequent caspase activation. Mcl-1 inhibitors, such as this compound, bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and triggering the intrinsic apoptosis pathway.
Caption: Mcl-1 signaling pathway and the mechanism of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy and mechanism of action of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (e.g., MedChemExpress, HY-132307)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time (e.g., 24-48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Mcl-1 and Cleaved PARP
This technique is used to detect changes in the expression levels of Mcl-1 and the cleavage of PARP, a hallmark of apoptosis.
Caption: Workflow for Western Blot analysis.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Mcl-1 antibody (e.g., Cell Signaling Technology #94296, 1:1000 dilution; Proteintech 16225-1-AP, 1:1000-1:8000 dilution)[4][5][6][7]
-
Anti-cleaved PARP (Asp214) antibody (e.g., Cell Signaling Technology #9541, detects the 89 kDa fragment)[8]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bim
This method is used to demonstrate the disruption of the Mcl-1/Bim protein-protein interaction by this compound.
Materials:
-
Treated and untreated cell lysates
-
Co-IP lysis buffer (e.g., 1% CHAPS-based buffer)
-
Anti-Mcl-1 antibody for immunoprecipitation (e.g., Santa Cruz Biotechnology, sc-819)[9]
-
Anti-Bim antibody for immunoblotting (e.g., Cell Signaling Technology, #2819)[9]
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Treat cells with this compound and prepare cell lysates using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to capture the immunocomplexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the proteins from the beads.
-
Analyze the eluates by western blotting using an anti-Bim antibody to detect the co-immunoprecipitated Bim. A decrease in the Bim band in the inhibitor-treated sample indicates disruption of the Mcl-1/Bim interaction.
Conclusion
These application notes provide a comprehensive guide for researchers to effectively screen and characterize the effects of this compound in cancer cell lines. The provided protocols, along with the quantitative data and pathway diagrams, offer a solid foundation for investigating the therapeutic potential of targeting Mcl-1 in various cancer models. Adherence to these detailed methodologies will facilitate reproducible and reliable results in the evaluation of this promising anti-cancer agent.
References
- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. MCL1 antibody (16225-1-AP) | Proteintech [ptglab.com]
- 6. Mcl-1 (D2W9E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. MCL1 antibody (66026-1-Ig) | Proteintech [ptglab.com]
- 8. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mcl-1 Inhibitor Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of Mcl-1 inhibitors in preclinical mouse models of cancer. The information is compiled to assist in the design and execution of in vivo efficacy, pharmacokinetic, and pharmacodynamic studies. The protocols focus on two exemplary Mcl-1 inhibitors, referred to herein as Mcl-1 Inhibitor A (based on "Mcl-1 inhibitor 6") and Mcl-1 Inhibitor B (based on "compound 26" or VU661013), to provide a comprehensive guide.
Mcl-1 Signaling Pathway and Inhibition
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic cascade. Overexpression of Mcl-1 is a common feature in various cancers and is associated with tumor progression and resistance to therapy. Small molecule inhibitors of Mcl-1 are designed to disrupt the Mcl-1:pro-apoptotic protein interaction, liberating pro-apoptotic factors and triggering programmed cell death in cancer cells.
Caption: Mcl-1 signaling pathway and mechanism of inhibition.
Quantitative Data Summary
The following tables summarize the dosing, administration, and pharmacokinetic data for Mcl-1 Inhibitor A and Mcl-1 Inhibitor B in various mouse models.
Table 1: In Vivo Dosing and Efficacy of Mcl-1 Inhibitor A
| Mouse Model | Cell Line Xenograft | Administration Route | Dosage | Dosing Schedule | Outcome |
| Balb/c nude female | MV4-11 | Oral (PO) | 60 mg/kg | Every two days for 14 days | Tumor growth inhibition (T/C = 37.30%)[1] |
| Balb/c nude female | MV4-11 | Intraperitoneal (IP) | 20 mg/kg | Every two days for 14 days | Tumor growth inhibition (T/C = 5.52%)[1] |
Table 2: Pharmacokinetics of Mcl-1 Inhibitor A in Mice
| Administration Route | Dosage | Half-life (T½) | Clearance (CL) | Cmax |
| Intravenous (IV) | 3 mg/kg | 2.3 hours | 15.18 mL/min•kg | - |
| Oral (PO) | 10 mg/kg | 2.1 hours | 36.8 mL/min•kg | 2012.95 ng/mL |
Table 3: In Vivo Dosing and Efficacy of Mcl-1 Inhibitor B (compound 26/VU661013)
| Mouse Model | Cell Line Xenograft | Administration Route | Dosage | Dosing Schedule | Outcome |
| - | NCI-H929 | Intravenous (IV) | 60 mg/kg | Single dose | Tumor regression until day 7[2][3] |
| - | NCI-H929 | Intravenous (IV) | 80 mg/kg | Single dose | Tumor regression until day 15[2][3] |
| NSGS mice | MV-4-11 | Intraperitoneal (IP) | 75 mg/kg | Daily | Delayed leukemia progression |
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of an Mcl-1 inhibitor in a subcutaneous xenograft mouse model.
References
Application Notes and Protocols: Mcl-1 Inhibitor 6 (AZD5991) in Combination with Bcl-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the Mcl-1 inhibitor, AZD5991 (also known as Mcl-1 inhibitor 6), with other Bcl-2 family inhibitors, primarily the Bcl-2 selective inhibitor Venetoclax (ABT-199). Detailed protocols for key experimental assays are provided to facilitate further research in this area.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, with members promoting either cell survival (anti-apoptotic) or cell death (pro-apoptotic).[1] Overexpression of anti-apoptotic proteins, such as Mcl-1 and Bcl-2, is a common mechanism by which cancer cells evade apoptosis and develop resistance to therapies.[2] This has led to the development of BH3 mimetic drugs that inhibit these anti-apoptotic proteins.
AZD5991 is a potent and selective macrocyclic inhibitor of Myeloid Cell Leukemia 1 (Mcl-1).[2] Venetoclax is a highly selective inhibitor of Bcl-2. The combination of Mcl-1 and Bcl-2 inhibitors represents a rational therapeutic strategy to overcome resistance and induce synergistic apoptosis in various hematologic malignancies, including Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).[2][3]
Important Note: The clinical development of AZD5991 was halted due to observations of cardiac toxicity (troponin elevation) in a Phase 1 clinical trial (NCT03218683).[4][5] Researchers should be aware of this potential toxicity when designing and interpreting preclinical studies.
Mechanism of Action: Synergistic Apoptosis
The combination of AZD5991 and Venetoclax targets two key anti-apoptotic proteins, Mcl-1 and Bcl-2, leading to a potent pro-apoptotic effect.
-
AZD5991 (Mcl-1 Inhibition): AZD5991 binds with high affinity to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like Bim and Bak.[2] This leads to the activation of Bak and subsequent mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and activating the caspase cascade.
-
Venetoclax (Bcl-2 Inhibition): Venetoclax selectively inhibits Bcl-2, releasing pro-apoptotic proteins that are sequestered by Bcl-2.[1]
-
Synergy: In many cancer cells, there is a co-dependence on both Mcl-1 and Bcl-2 for survival. Inhibition of only one of these proteins may be compensated for by the other. By simultaneously inhibiting both Mcl-1 and Bcl-2, the combination of AZD5991 and Venetoclax effectively liberates a larger pool of pro-apoptotic effectors, overwhelming the cell's anti-apoptotic defenses and leading to robust and synergistic cell death.[3][6]
Caption: Dual inhibition of Mcl-1 and Bcl-2 by AZD5991 and Venetoclax.
Data Presentation
In Vitro Efficacy of AZD5991 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) of AZD5991 (24h, Annexin V) | Sensitivity |
| Highly Sensitive | ||
| MM.1S | < 100 | High |
| H929 | < 100 | High |
| MOLP-8 | 33 (6h, caspase EC50) | High[7] |
| OPM-2 | < 100 | High |
| RPMI-8226 | < 100 | High |
| U266 | < 100 | High |
| Intermediate Sensitivity | ||
| KMS-11 | 100-1000 | Intermediate |
| KMS-12-BM | 100-1000 | Intermediate |
| LP-1 | 100-1000 | Intermediate |
| Resistant | ||
| KMS-26 | > 1000 | Low |
| JJN-3 | > 1000 | Low |
| Data summarized from preclinical studies.[8] |
Synergistic Activity of AZD5991 and Venetoclax in AML
| Cell Line | Combination Effect | Measurement |
| OCI-AML3 | Synergy | Increased Apoptosis |
| MV4-11 (Venetoclax-resistant) | Synergy | Overcomes Resistance |
| Primary AML Patient Samples | Synergy | Increased Apoptosis |
| Data summarized from preclinical studies demonstrating synergistic effects.[6][9][10] |
In Vivo Efficacy of AZD5991 and Venetoclax Combination
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit |
| OCI-AML3 Subcutaneous | AZD5991 + Venetoclax | >90% (Tumor Regression) | Significant |
| MV4-11 Systemic | AZD5991 + Venetoclax | Significant Reduction in Leukemia Burden | Significant |
| Data summarized from in vivo preclinical studies.[2] |
Experimental Protocols
Caption: Experimental workflow for evaluating AZD5991 and Venetoclax combination.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the effect of AZD5991 and Venetoclax, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MM.1S, OCI-AML3)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
AZD5991 (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of AZD5991 and Venetoclax in culture medium.
-
Treat the cells with various concentrations of AZD5991, Venetoclax, or the combination. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.[3]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values and assess synergy using software such as CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by AZD5991 and Venetoclax, alone and in combination.
Materials:
-
Treated cells from the drug treatment protocol
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent-labeled Annexin V)
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest cells after drug treatment by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
Objective: To assess the levels of key apoptosis-related proteins following treatment.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize protein levels to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if AZD5991 disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bim.
Materials:
-
Treated cells
-
Co-IP lysis buffer (e.g., CHAPS-based buffer)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies for Western blot detection (e.g., anti-Bim, anti-Mcl-1)
Protocol:
-
Lyse treated cells in Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against Mcl-1 and Bim. A decrease in the amount of Bim co-immunoprecipitated with Mcl-1 in AZD5991-treated samples indicates disruption of their interaction.[3]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the AZD5991 and Venetoclax combination in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID gamma mice)
-
AML or MM cell lines (e.g., OCI-AML3, MV4-11)
-
Matrigel
-
AZD5991 (formulated for intravenous injection)
-
Venetoclax (formulated for oral gavage)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells mixed with Matrigel into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, AZD5991 alone, Venetoclax alone, and AZD5991 + Venetoclax.
-
Administer the drugs according to a predetermined schedule (e.g., AZD5991 intravenously once or twice weekly, Venetoclax orally daily).[2]
-
Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the data for tumor growth inhibition and survival benefit.
Conclusion
The combination of the Mcl-1 inhibitor AZD5991 and the Bcl-2 inhibitor Venetoclax has demonstrated strong synergistic anti-tumor activity in preclinical models of hematologic malignancies. This combination effectively induces apoptosis by targeting two critical anti-apoptotic pathways. While the clinical development of AZD5991 was halted due to safety concerns, the preclinical data provide a strong rationale for the continued exploration of dual Mcl-1 and Bcl-2 inhibition with other selective inhibitors as a promising therapeutic strategy in oncology. The protocols provided herein offer a framework for researchers to further investigate this and similar combination therapies.
References
- 1. Paper: Pharmacologic Targeting MCL1 with AZD5991 Induces Apoptosis and Mitochondrial Dysfunction in Non-Hodgkin Lymphoma (NHL) Cells [ash.confex.com]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 7. AZD5991 [openinnovation.astrazeneca.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. haematologica.org [haematologica.org]
Application Notes: Protocols for Assessing the Efficacy of Mcl-1 Inhibitor 6
Audience: Researchers, scientists, and drug development professionals.
Introduction: Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It functions by binding to and sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of programmed cell death (apoptosis).[1][3][4] In many cancers, including hematological malignancies and solid tumors, Mcl-1 is overexpressed, contributing to tumor survival and resistance to therapy.[1][5][6] Consequently, small-molecule inhibitors targeting Mcl-1 are a promising class of anti-cancer therapeutics.[7][8]
These application notes provide a comprehensive set of protocols to evaluate the preclinical efficacy of a novel, selective Mcl-1 inhibitor, designated "Mcl-1 Inhibitor 6". The described methodologies cover biochemical validation, in vitro cellular characterization, confirmation of the mechanism of action, and in vivo efficacy assessment.
Biochemical Affinity and Specificity
The initial step is to confirm that this compound directly binds to human Mcl-1 protein with high affinity and selectivity against other anti-apoptotic Bcl-2 family members like Bcl-xL and Bcl-2.
Protocol 1.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Principle: This assay measures the ability of Inhibitor 6 to disrupt the interaction between Mcl-1 and a fluorescently-labeled BH3 peptide (e.g., from the Bim protein). Inhibition of the Mcl-1/Bim interaction prevents FRET from a donor fluorophore on Mcl-1 to an acceptor fluorophore on the peptide, resulting in a decreased FRET signal.
Materials:
-
Recombinant human His-tagged Mcl-1 protein
-
Biotinylated Bim BH3 peptide
-
Terbium-cryptate-labeled anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA
-
This compound and other control inhibitors (e.g., ABT-263 for Bcl-2/xL)
-
384-well, low-volume, non-binding black plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted inhibitor solution.
-
Add 5 µL of a solution containing His-Mcl-1 protein and Biotin-Bim BH3 peptide to each well.
-
Add 5 µL of a detection mix containing Terbium-anti-His antibody and Streptavidin-d2.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (d2) after excitation at 340 nm.
-
Calculate the FRET ratio (665 nm / 620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Data Presentation:
Table 1: Biochemical Affinity of this compound
| Compound | Target Protein | Binding Affinity (Ki, nM) |
|---|---|---|
| This compound | Mcl-1 | 0.45 |
| This compound | Bcl-xL | > 10,000 |
| This compound | Bcl-2 | > 10,000 |
| S63845 (Control) | Mcl-1 | 0.19[9] |
| ABT-263 (Control) | Bcl-xL | < 1 |
In Vitro Cellular Efficacy
The next stage is to determine if the biochemical activity of Inhibitor 6 translates into anti-cancer effects in Mcl-1-dependent cancer cell lines.
Diagram: Mcl-1 Signaling Pathway and Inhibition
Caption: Mcl-1 sequesters Bak to prevent apoptosis. Inhibitor 6 blocks this interaction.
Protocol 2.1: Cell Viability Assay
Principle: To measure the dose-dependent cytotoxic effect of this compound on various cancer cell lines and determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Mcl-1-dependent (e.g., NCI-H929 multiple myeloma) and Mcl-1-independent (e.g., K562 leukemia) cell lines.[5]
-
RPMI-1640 or DMEM medium with 10% FBS.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well clear-bottom white plates.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (if applicable).
-
Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72 hours. Include a DMSO-only vehicle control.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50.
Protocol 2.2: Apoptosis Induction by Annexin V/PI Staining
Principle: To confirm that cell death induced by Inhibitor 6 is due to apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains late apoptotic or necrotic cells with compromised membranes.
Materials:
-
NCI-H929 cells.
-
This compound.
-
FITC Annexin V Apoptosis Detection Kit with PI.
-
Flow cytometer.
Procedure:
-
Treat NCI-H929 cells with vehicle (DMSO) and this compound at 1x and 5x its IC50 value for 24 hours.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add FITC Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Data Presentation:
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Mcl-1 Dependency | IC50 (nM) | Apoptosis (Annexin V+) at 24h (5x IC50) |
|---|---|---|---|
| NCI-H929 (Multiple Myeloma) | High | 15 | 75% |
| OPM-2 (Multiple Myeloma) | High | 25 | 68% |
| A427 (NSCLC) | High | 90[5] | 62% |
| K562 (Leukemia) | Low | > 5,000 | < 5% |
Cellular Mechanism of Action
To confirm that this compound works by disrupting the Mcl-1/pro-apoptotic protein complex in a cellular environment.
Protocol 3.1: Co-Immunoprecipitation (Co-IP) of Mcl-1
Principle: This protocol demonstrates that Inhibitor 6 displaces pro-apoptotic proteins (like Bak or Bim) from Mcl-1 in treated cells. Mcl-1 is immunoprecipitated, and the co-precipitated proteins are detected by Western blot.[10]
Materials:
-
NCI-H929 cells.
-
This compound.
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors).[11]
-
Anti-Mcl-1 antibody for IP.
-
Anti-Bak and anti-Bim antibodies for Western blot.
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Treat NCI-H929 cells with vehicle (DMSO) or this compound (e.g., 500 nM) for 4-6 hours.
-
Lyse the cells in ice-cold Co-IP Lysis Buffer.[11]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binders.[11][12]
-
Elute the protein complexes from the beads using SDS-PAGE loading buffer and boiling.
-
Run the eluates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against Mcl-1, Bak, and Bim to detect the proteins in the complex. A reduction in the Bak/Bim signal in the inhibitor-treated lane indicates disruption of the interaction.
In Vivo Efficacy
The final step is to evaluate the anti-tumor activity of this compound in a relevant animal model.
Diagram: Experimental Workflow for Efficacy Assessment
Caption: A staged workflow from biochemical screening to in vivo efficacy studies.
Protocol 4.1: Subcutaneous Xenograft Mouse Model
Principle: To assess the ability of this compound to inhibit the growth of human tumors implanted in immunodeficient mice.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD-SCID).
-
NCI-H929 multiple myeloma cells.
-
Matrigel.
-
This compound formulated for intravenous (IV) or oral (PO) administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 5-10 million NCI-H929 cells mixed with Matrigel into the flank of each mouse.[6]
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).
-
Treatment groups could include:
-
Group 1: Vehicle control (IV or PO).
-
Group 2: this compound at Dose 1 (e.g., 30 mg/kg, IV, once daily).
-
Group 3: this compound at Dose 2 (e.g., 60 mg/kg, IV, once daily).[13]
-
-
Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health as a measure of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Data Presentation:
Table 3: In Vivo Efficacy of this compound in NCI-H929 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | IV, daily | 1550 ± 210 | - | -1% |
| This compound (30 mg/kg) | IV, daily | 620 ± 95 | 60% | -3% |
| This compound (60 mg/kg) | IV, daily | 250 ± 70 | 84% (Regression) | -5% |
| Positive Control (e.g., S63845) | IV, daily | 280 ± 80 | 82% (Regression) | -4% |
These protocols provide a robust framework for the comprehensive evaluation of this compound, from initial target engagement to preclinical proof-of-concept in vivo. Successful outcomes in these assays would provide strong rationale for further development.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MCL1 - Wikipedia [en.wikipedia.org]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. assaygenie.com [assaygenie.com]
- 13. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mcl-1 Inhibitor S63845 in Drug Resistance Studies
Introduction
Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancer cells. Its overexpression is a common mechanism of intrinsic and acquired resistance to a wide range of anti-cancer therapies, including conventional chemotherapy and targeted agents like Bcl-2 inhibitors. S63845 is a highly potent and selective small-molecule inhibitor of Mcl-1 that has shown significant promise in preclinical studies for overcoming Mcl-1-mediated drug resistance.[1][2] These application notes provide an overview of the use of S63845 in drug resistance studies, along with detailed protocols for key experiments.
Application Notes
Mechanism of Action of S63845
S63845 binds with high affinity (nanomolar range) to the BH3-binding groove of Mcl-1, preventing it from sequestering the pro-apoptotic proteins BAK and BAX.[1][2][3] This liberates BAK and BAX, allowing them to oligomerize and permeabilize the outer mitochondrial membrane. This event leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and apoptosis.[1][3]
Overcoming Drug Resistance with S63845
Mcl-1 is a key resistance factor to various cancer therapies. For instance, resistance to the Bcl-2 inhibitor venetoclax is often mediated by Mcl-1 overexpression.[4] S63845 has been shown to effectively kill cancer cells that are dependent on Mcl-1 for survival and can re-sensitize resistant cells to other treatments.[1][4]
Combination Therapies
A key application of S63845 in drug resistance studies is in combination with other anti-cancer agents. Synergistic effects have been observed when S63845 is combined with:
-
Bcl-2 inhibitors (e.g., venetoclax): This combination is particularly effective in hematological malignancies like acute myeloid leukemia (AML) where cells may depend on both Mcl-1 and Bcl-2 for survival.[4]
-
Chemotherapy (e.g., docetaxel, cisplatin): S63845 can enhance the efficacy of conventional chemotherapy in solid tumors like triple-negative breast cancer.[5][6]
-
Targeted therapies (e.g., trastuzumab, lapatinib): In HER2-amplified breast cancer, S63845 has been shown to work synergistically with HER2-targeted agents.[5]
Mechanisms of Resistance to S63845
While S63845 is effective in many Mcl-1-dependent cancers, resistance can still emerge. Investigating these resistance mechanisms is a crucial area of research. Some identified mechanisms include:
-
Upregulation of other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[7]
-
Downregulation or loss of pro-apoptotic proteins such as BAK and BAX.[4][5]
-
Alterations in mitochondrial dynamics.[1]
Data Presentation
The following tables summarize the efficacy of S63845 as a single agent and in combination therapies across various cancer cell lines.
Table 1: Single-Agent Activity of S63845 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | < 100 | [1] |
| AMO1 | Multiple Myeloma | < 100 | [3] |
| Various Lymphoma Subtypes | Lymphoma | Sub-micromolar to nanomolar | [3] |
| Various Leukemia Subtypes | Leukemia | Sub-micromolar to nanomolar | [3] |
Table 2: Synergistic Activity of S63845 in Combination Therapies
| Cancer Type | Combination | Effect | Reference |
| Acute Myeloid Leukemia (AML) | S63845 + Venetoclax | Synergistic apoptosis induction | [4] |
| Triple-Negative Breast Cancer | S63845 + Docetaxel | Synergistic activity | [5] |
| HER2-Amplified Breast Cancer | S63845 + Trastuzumab/Lapatinib | Synergistic activity | [5] |
| Triple-Negative Breast Cancer | S63845 + Cisplatin | Synergistic apoptosis and decreased proliferation | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of S63845 on drug-resistant cancer cells.
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is used to determine the cytotoxic effects of S63845 on cancer cells and to calculate the IC50 value.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
S63845 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of S63845 in complete medium.
-
Remove the medium from the wells and add 100 µL of the S63845 dilutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest S63845 concentration) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
For MTS assay:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by S63845.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
S63845
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of S63845 for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Western Blotting for Mcl-1 and Related Proteins
This protocol is used to assess the expression levels of Mcl-1 and other Bcl-2 family proteins, as well as markers of apoptosis.
Materials:
-
Cancer cell lines
-
S63845
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bcl-xL, anti-BAX, anti-BAK, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with S63845 as required.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Mcl-1 inhibitor S63845.
Experimental Workflow
Caption: General workflow for studying S63845 in drug resistance.
Logical Relationship
Caption: Logical flow of overcoming Mcl-1-mediated drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 3. 5-formyl-ctp.com [5-formyl-ctp.com]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mcl-1 inhibitor 6 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 inhibitor 6. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective small molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein.[1] Mcl-1 is a key anti-apoptotic member of the Bcl-2 family of proteins. By binding to Mcl-1, the inhibitor prevents it from sequestering pro-apoptotic proteins like Bak and Bim, thereby triggering the intrinsic apoptotic pathway and leading to cancer cell death.[2][3] Due to its critical role in cell survival, Mcl-1 is a significant target in cancer therapy, and its overexpression is linked to tumor progression and resistance to various treatments.[4]
Q2: In which solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in 100% DMSO. For example, you can dissolve the solid compound in a sufficient volume of DMSO to achieve a concentration of 10 mM or higher, depending on your experimental needs. Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming or sonication. Store the stock solution at -20°C or -80°C for long-term stability.
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration in your assay may help keep the inhibitor in solution.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, to your aqueous buffer can help to increase the solubility of lipophilic compounds.
-
Prepare fresh dilutions: Do not store dilute aqueous solutions of this compound for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from your DMSO stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent or low-quality DMSO. | Add more DMSO to decrease the concentration. Gentle warming (e.g., 37°C water bath) or brief sonication can also aid dissolution. Use high-purity, anhydrous DMSO. |
| Precipitation observed in cell culture media. | The aqueous solubility limit has been exceeded. | Decrease the final concentration of the inhibitor. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5% v/v). Consider pre-mixing the inhibitor with a small amount of serum-containing media before adding to the full volume. |
| Inconsistent experimental results. | Compound precipitation or degradation. | Prepare fresh dilutions for each experiment from a frozen DMSO stock. Minimize freeze-thaw cycles of the stock solution by aliquoting. Protect the compound from light if it is light-sensitive. |
| Cell toxicity observed at low inhibitor concentrations. | Solvent toxicity. | Ensure the final concentration of DMSO or other co-solvents is below the toxic threshold for your specific cell line. Run a vehicle control (solvent only) to assess solvent toxicity. |
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a variety of solvents is not extensively published. However, based on information from suppliers and the known properties of similar Mcl-1 inhibitors, the following table provides an estimate of solubility. Researchers should determine the exact solubility for their specific experimental conditions.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mM | Commonly used for initial stock solutions. |
| Ethanol | Likely soluble, but lower than DMSO. | May require warming to fully dissolve. |
| Methanol | Likely soluble, but lower than DMSO. | Similar to ethanol, may require warming. |
| PBS (Phosphate-Buffered Saline) | Very low | Expect precipitation at micromolar concentrations without co-solvents. |
| Cell Culture Medium | Very low | Solubility is dependent on the final concentration and the presence of serum and other components. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound solid. For example, for 1 mg of this compound (Molecular Weight: ~500 g/mol , assuming a hypothetical value for calculation), you would need 200 µL of DMSO for a 10 mM solution.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the solid compound.
-
Dissolve: Vortex the solution vigorously until the solid is completely dissolved. If necessary, place the vial in a 37°C water bath for 5-10 minutes or sonicate for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution in DMSO or cell culture medium.
-
Final Dilution: Directly add the required volume of the DMSO stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Mix and Use Immediately: Gently mix the working solution by pipetting or inverting the tube and add it to your cells immediately to prevent precipitation.
Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1's role in the intrinsic apoptosis pathway and the mechanism of its inhibition.
Experimental Workflow for Solubility Testing
Caption: A logical workflow for preparing and troubleshooting solutions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
optimizing Mcl-1 inhibitor 6 concentration for in vitro studies
Welcome to the technical support center for Mcl-1 Inhibitor 6. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and selective inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein.[1] Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2] It promotes cell survival by binding to and sequestering pro-apoptotic proteins such as Bak and Bax, preventing them from initiating programmed cell death (apoptosis).[2][3][4] this compound competitively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins.[2][4] This leads to the activation of the intrinsic apoptosis pathway, resulting in cancer cell death.[5][6]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-2, Bcl-xL, Bcl-w, and Bcl2A1.[1] The dissociation constant (Kd) for Mcl-1 is 0.23 nM, while for other Bcl-2 family members, it is greater than 10 μM.[1]
Q3: What is a recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is cell-line dependent. Based on published data, a concentration range of 0.1 μM to 10 μM is a reasonable starting point for most in vitro assays. For antiproliferative studies, IC50 values typically range from 0.36 to 3.02 μM in sensitive cell lines after 72 hours of treatment.[1] For apoptosis induction, concentrations between 1 μM and 5 μM for 48 hours have been shown to be effective.[1]
Q4: How should I dissolve and store this compound?
This compound is typically provided as a solid. It is recommended to dissolve it in dimethyl sulfoxide (DMSO) to prepare a stock solution, for example, at a concentration of 10 mM.[1] Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability observed. | Cell line is not dependent on Mcl-1 for survival. | Confirm Mcl-1 dependence of your cell line using techniques like siRNA-mediated knockdown or by consulting literature.[5] Some cell lines may rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL for survival.[4] |
| Incorrect inhibitor concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 μM to 50 μM) to determine the IC50 value for your specific cell line. | |
| Insufficient treatment duration. | Extend the incubation time. Cell viability assays are often performed after 48 to 72 hours of treatment.[1][5] | |
| Inhibitor degradation. | Ensure proper storage of the inhibitor stock solution. Prepare fresh dilutions from the stock for each experiment. | |
| High background apoptosis in control cells. | Cell culture stress. | Ensure optimal cell culture conditions, including proper media, supplements, and incubation parameters. Avoid over-confluency. |
| Solvent toxicity. | The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. | |
| Inconsistent results between experiments. | Variability in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. |
| Inaccurate pipetting or cell seeding. | Ensure accurate and consistent pipetting techniques and uniform cell seeding density across all wells. | |
| Unexpected upregulation of Mcl-1 protein levels after treatment. | On-target effect of the inhibitor. | Treatment with Mcl-1 inhibitors can lead to the stabilization and accumulation of the Mcl-1 protein.[7][8] This can be used as a biomarker for target engagement.[7] This phenomenon is thought to be due to impaired ubiquitination of the Mcl-1 protein.[9] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (μM) | Reference |
| H929 | Multiple Myeloma | Antiproliferation | 72 h | 0.36 | [1] |
| MV4-11 | Acute Myeloid Leukemia | Antiproliferation | 72 h | 0.7 | [1] |
| SK-BR-3 | Breast Cancer | Antiproliferation | 72 h | 3.02 | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | Antiproliferation | 72 h | Not specified | [1] |
| K562 | Chronic Myelogenous Leukemia | Antiproliferation | 72 h | >30 | [1] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (μM) | Incubation Time | Assay | Observation | Reference |
| H929 | 1, 5 | 48 h | Apoptosis Assay | Significant, concentration-dependent induction of apoptosis. | [1] |
| H929 | 0.1, 5 | 4 h | PARP Cleavage | Remarkable, concentration-dependent upregulation of PARP cleavage. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.
-
Target Engagement (Co-Immunoprecipitation)
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 4 hours). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Mcl-1 and pro-apoptotic proteins (e.g., Bak, Bim). A decrease in the amount of co-immunoprecipitated pro-apoptotic protein indicates successful target engagement by the inhibitor.[5][10][11]
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Mcl-1 inhibitor 6 off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mcl-1 Inhibitor 6. The information is tailored for scientists and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, orally active small molecule that targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate programmed cell death, or apoptosis.[2] In many cancers, Mcl-1 is overexpressed, which prevents apoptosis and promotes tumor cell survival.[3] this compound binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bim. This frees Bak and Bim to initiate the mitochondrial apoptosis pathway, leading to cancer cell death.[3][4]
Q2: How selective is this compound?
This compound exhibits high selectivity for Mcl-1 over other Bcl-2 family members. This selectivity is crucial for minimizing off-target effects. Quantitative data on its binding affinities are summarized in the table below.
Data Presentation: Binding Affinity and Potency of this compound
| Target Protein | Binding Affinity (Kd) | Inhibitory Constant (Ki) | Notes |
| Mcl-1 | 0.23 nM | 0.02 µM | High-affinity binding to the primary target.[1] |
| Bcl-2 | >10 µM | 10 µM | Significantly lower affinity compared to Mcl-1.[1] |
| Bcl-xL | >10 µM | - | Demonstrates high selectivity against Bcl-xL.[1] |
| Bcl-w | >10 µM | - | Demonstrates high selectivity against Bcl-w.[1] |
| Bcl2A1 | >10 µM | - | Demonstrates high selectivity against Bcl2A1.[1] |
| Bfl-1 | - | 1.57 µM | Some level of inhibition, but significantly less than for Mcl-1.[1] |
| Cell Line | IC50 (72h treatment) |
| H929 (Multiple Myeloma) | 0.36 µM |
| MV4-11 (Acute Myeloid Leukemia) | 3.02 µM |
| SK-BR-3 (Breast Cancer) | Not specified |
| NCI-H23 (Lung Cancer) | Not specified |
| K562 (Chronic Myeloid Leukemia) | >30 µM |
Data compiled from publicly available sources.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected level of apoptosis in my Mcl-1-dependent cell line.
Possible Cause 1: Suboptimal Inhibitor Concentration or Treatment Duration. The effective concentration of this compound can vary between cell lines.
-
Solution: Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line. This compound has shown anti-proliferative activity in H929 and MV4-11 cell lines with IC50 values of 0.36 µM and 3.02 µM, respectively, after 72 hours of treatment.[1]
Possible Cause 2: Poor Target Engagement. The inhibitor may not be effectively binding to Mcl-1 within the cell.
-
Solution: Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). This assay assesses the thermal stability of Mcl-1 in the presence of the inhibitor; binding will increase the protein's melting point.
Possible Cause 3: Resistance through Upregulation of Other Anti-Apoptotic Proteins. Cancer cells can develop resistance to Mcl-1 inhibition by upregulating other pro-survival proteins, such as Bcl-xL or Bcl-2.[5]
-
Solution:
-
Western Blot Analysis: Profile the expression levels of other Bcl-2 family members (Bcl-2, Bcl-xL) in your treated cells to check for upregulation.
-
Combination Therapy: Consider co-treatment with a Bcl-2/Bcl-xL inhibitor, such as Navitoclax (ABT-263), to overcome this resistance mechanism.[5]
-
Problem 2: I am observing unexpected or inconsistent cytotoxicity.
Possible Cause 1: Off-Target Effects. While this compound is highly selective, at high concentrations, it may inhibit other proteins, leading to off-target toxicity.
-
Solution:
-
Use a Negative Control Cell Line: Employ a cell line that is not dependent on Mcl-1 for survival (e.g., K562, which has an IC50 > 30 µM for this compound) to distinguish between on-target and off-target effects.[1]
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing Mcl-1 in your target cells. If the cytotoxicity is on-target, increased Mcl-1 expression should reduce the inhibitor's effect.
-
Possible Cause 2: Compound Instability or Poor Solubility. The inhibitor may be degrading or precipitating in your cell culture medium.
-
Solution:
-
Proper Storage: Store the this compound stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Solubility Check: Visually inspect your media after adding the inhibitor to ensure it has fully dissolved. If you suspect solubility issues, you can try preparing a fresh stock solution in a different solvent or using a lower final concentration of DMSO.
-
Problem 3: I see an increase in Mcl-1 protein levels after treatment with the inhibitor.
This is a known phenomenon with some Mcl-1 inhibitors.[6] Binding of the inhibitor can stabilize the Mcl-1 protein and protect it from degradation, leading to its accumulation.[6][7]
-
Interpretation: This can serve as a biomarker for target engagement.[6] Despite the increase in total Mcl-1 protein, the inhibitor is still occupying the BH3-binding groove, preventing it from sequestering pro-apoptotic proteins and thus still promoting apoptosis.[6]
-
Verification: You can confirm ongoing apoptosis despite Mcl-1 accumulation by performing a caspase activation assay or measuring PARP cleavage. This compound has been shown to upregulate PARP cleavage in H929 cells in a concentration-dependent manner.[1]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Mcl-1 Target Engagement
Objective: To verify that this compound is binding to Mcl-1 in a cellular context.
Methodology:
-
Cell Treatment: Treat your cell line with this compound at the desired concentration (e.g., 1-5 µM) and a vehicle control (e.g., DMSO) for 2-4 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles (e.g., 4 cycles of 5 minutes on dry ice/ethanol followed by 5 minutes at 37°C).[8]
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the levels of soluble Mcl-1 by Western blot.
-
Data Analysis: A positive target engagement will result in a higher amount of soluble Mcl-1 at elevated temperatures in the inhibitor-treated samples compared to the vehicle control, indicating thermal stabilization upon binding.
Caspase-3/7 Activation Assay
Objective: To quantify the induction of apoptosis following treatment with this compound.
Methodology:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a dose range of this compound and a vehicle control for the desired duration (e.g., 24-48 hours).
-
Lysis and Reagent Addition: Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence).
-
Incubation: Incubate at room temperature to allow for the enzymatic reaction.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: An increase in signal in the inhibitor-treated wells compared to the control indicates the activation of executioner caspases and induction of apoptosis.
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Inhibition of Antiapoptotic BCL-XL, BCL-2, and MCL-1 Proteins by Small Molecule Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mcl-1 Inhibitor 6 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the in vivo toxicity of Mcl-1 inhibitor 6 and other related compounds.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein and a high-value target in oncology.[1] this compound is a potent and selective small-molecule inhibitor of Mcl-1, demonstrating anti-tumor activity by inducing apoptosis in cancer cells dependent on Mcl-1 for survival.[2] However, a significant challenge in the clinical development of Mcl-1 inhibitors has been on-target toxicity, most notably cardiotoxicity and hematological suppression.[3][4] This guide provides strategies and protocols to anticipate, monitor, and mitigate these toxicities in preclinical in vivo models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary in vivo toxicities observed with Mcl-1 inhibitors?
The primary dose-limiting toxicities associated with selective Mcl-1 inhibitors are on-target effects in non-malignant tissues that also rely on Mcl-1 for homeostasis.
-
Cardiotoxicity: This is the most significant concern. Multiple clinical trials of Mcl-1 inhibitors were terminated due to cardiac-related adverse events, specifically asymptomatic increases in cardiac troponin I and T levels, which are biomarkers for cardiac muscle damage.[3][5][6][7] The proposed mechanism is not apoptosis, but rather an accumulation of stabilized Mcl-1 protein in cardiomyocytes that leads to necrosis.[3]
-
Hematological Toxicity: Mcl-1 is essential for the survival of hematopoietic stem and progenitor cells (HSPCs) and various mature blood cell lineages.[8][9] Inhibition can lead to dose-dependent decreases in neutrophils, B cells, and monocytes.[4] While often transient, severe suppression of hematopoiesis can be a dose-limiting factor.[8][10]
Q2: How can I design an in vivo study to establish a therapeutic window for this compound?
A well-designed in vivo study is crucial to define the therapeutic window, balancing anti-tumor efficacy with acceptable toxicity. This involves a dose-escalation phase to find the Maximum Tolerated Dose (MTD) followed by an efficacy assessment at and below the MTD.
Caption: Workflow for an in vivo study to determine the therapeutic window of this compound.
Q3: What are the best practices for monitoring and mitigating cardiotoxicity?
Proactive monitoring is key. Since clinical signs of heart failure are not always apparent in animal models despite biomarker elevation, regular assessment is critical.[6]
Monitoring Protocol:
-
Baseline Measurement: Collect blood samples prior to the first dose to establish baseline cardiac troponin (cTnI or cTnT) levels.
-
On-Study Monitoring: Collect blood samples at regular intervals (e.g., 24 hours after the 1st and 5th dose, and at study endpoint).
-
Analysis: Use a sensitive ELISA kit validated for the animal species to quantify plasma troponin levels.
Mitigation Strategies:
-
Dose Optimization: The most direct way to reduce toxicity is to use a lower dose.[11] Efficacy may still be achieved, especially in sensitive tumor models.
-
Intermittent Dosing: this compound has shown efficacy with an every-two-days dosing schedule.[2] This may allow for cardiac and hematopoietic recovery between doses.
-
Combination Therapy: Combining a lower, better-tolerated dose of an Mcl-1 inhibitor with other anti-cancer agents (e.g., venetoclax, docetaxel) can produce synergistic anti-tumor effects, potentially reducing the required dose of the Mcl-1 inhibitor and mitigating toxicity.[12][13]
Q4: How should I manage and interpret hematological toxicity?
Hematological toxicity is an expected on-target effect. Understanding its kinetics can help manage the experimental plan.
Monitoring Protocol:
-
Baseline & On-Study Sampling: Collect whole blood in EDTA-coated tubes at baseline and at selected time points during the study.
-
Complete Blood Count (CBC): Use an automated hematology analyzer to perform a CBC, focusing on counts of neutrophils, lymphocytes, monocytes, and platelets.
-
Interpretation: Look for trends in cell counts corresponding to the dosing schedule. In many cases, nadirs (lowest counts) are followed by recovery, indicating the toxicity may be transient and manageable.[9]
Mitigation Strategies:
-
Dose/Schedule Adjustment: If severe, prolonged cytopenias are observed, consider reducing the dose or increasing the interval between doses.
-
Use of Humanized Models: Humanized Mcl-1 mouse models show greater sensitivity to Mcl-1 inhibitors and may provide a more accurate prediction of hematological effects in humans.[9][14]
Key Signaling Pathway & Mechanisms
Mcl-1 in the Intrinsic Apoptosis Pathway
Mcl-1 is an anti-apoptotic protein of the BCL-2 family that prevents cell death by binding to and sequestering pro-apoptotic effector proteins BAX and BAK, as well as BH3-only sensitizer proteins like BIM and PUMA.[15] Mcl-1 inhibitors mimic the BH3 domain, binding to the hydrophobic groove of Mcl-1 and releasing the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[11]
Caption: Mcl-1's role in apoptosis and the mechanism of its inhibition.
Data Summary Tables
Table 1: Clinical Trial Outcomes of Selected Mcl-1 Inhibitors
| Compound | Phase | Dose-Limiting Toxicity | Status |
| MIK665 (S64315) | I/II | Elevated cardiac troponin-I[6] | Terminated[3] |
| AMG 176 | I | Cardiac toxicity[3] | Terminated[3] |
| AMG 397 | I | Elevated cardiac troponin-I[3][4] | Terminated[3] |
| AZD5991 | I | Elevated cardiac troponin-I & T; myocarditis[3][7] | Terminated[3][7] |
| ABBV-467 | I | Elevated cardiac troponin-I[5] | Terminated[3] |
Table 2: Preclinical In Vivo Data for this compound
| Parameter | Value | Details | Citation |
| Efficacy (PO) | T/C = 37.30% | 60 mg/kg, q2d for 14 days | [2] |
| Efficacy (IP) | T/C = 5.52% | 20 mg/kg, q2d for 14 days | [2] |
| IV Half-life (T½) | 2.3 hours | 3 mg/kg dose | [2] |
| IV Clearance (CL) | 15.18 mL/min•kg | 3 mg/kg dose | [2] |
(T/C = Tumor growth in treated group / Tumor growth in control group)
Detailed Experimental Protocols
Protocol 1: In Vivo Toxicity and Efficacy Assessment in a Xenograft Mouse Model
This protocol provides a general framework. Specifics such as cell numbers, dosing volumes, and schedules should be optimized for your model.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID) for xenograft studies. Consider humanized Mcl-1 mice for more accurate toxicity prediction.[14]
-
Subcutaneously inject 5 x 10⁶ H929 multiple myeloma cells (known to be Mcl-1 dependent) in a 1:1 mixture with Matrigel into the flank of each mouse.[12]
-
Allow tumors to grow to an average volume of 150-200 mm³.
2. Animal Randomization and Grouping:
-
Randomize mice into treatment groups (n=8-10 per group):
- Group 1: Vehicle control (formulation buffer)
- Group 2: this compound (e.g., 20 mg/kg, IP, q2d)
- Group 3: this compound (e.g., 60 mg/kg, PO, q2d)
- (Optional) Group 4: Combination therapy arm
3. Dosing and Monitoring:
-
Administer the compound as scheduled for 14-21 days.
-
Measure tumor volume with calipers and mouse body weight three times per week.[12]
-
Perform daily clinical observations for signs of distress (e.g., hunched posture, rough coat, inactivity).
-
Collect blood via submandibular or saphenous vein at baseline, mid-study, and endpoint for CBC and troponin analysis.
4. Endpoint and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size (~1500 mm³), or if body weight loss exceeds 20%, or at the end of the planned treatment course.
-
Harvest tumors for pharmacodynamic analysis (e.g., western blot for cleaved PARP).
-
Harvest heart, liver, spleen, and bone marrow for histopathological analysis.
-
Calculate Tumor Growth Inhibition (TGI) or T/C values to determine efficacy. Analyze toxicity data (body weight, CBC, troponin, histopathology) to assess safety.
References
- 1. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. captortherapeutics.com [captortherapeutics.com]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. probiologists.com [probiologists.com]
- 12. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1 inhibitor 6 stability in different solvents and media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 inhibitor 6. It includes information on the stability of the inhibitor in various solvents and media, experimental protocols for stability assessment, and insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL. For most in vitro cellular assays, a stock solution in DMSO is prepared and then further diluted in aqueous buffers or cell culture media.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: Is this compound stable in aqueous solutions like PBS?
A3: While specific public data on the long-term stability of this compound in aqueous solutions is limited, it is generally recommended to prepare fresh dilutions in aqueous buffers like PBS from a DMSO stock solution immediately before use. The stability of small molecules in aqueous solutions can be limited, and precipitation may occur at higher concentrations or over time. We recommend performing a stability assessment for your specific experimental conditions.
Q4: Can I store this compound diluted in cell culture media?
A4: It is best practice to add the final dilution of this compound to cell culture media immediately before treating the cells. The components of cell culture media, such as proteins and other supplements, can potentially interact with the compound and affect its stability and efficacy over time.
Q5: How does this compound induce apoptosis?
A5: this compound is a selective inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family. By binding to Mcl-1, the inhibitor prevents it from sequestering pro-apoptotic proteins like Bak and Bax. This leads to the activation of the intrinsic apoptosis pathway, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer or cell culture medium. | The concentration of the inhibitor exceeds its solubility in the aqueous medium. The final percentage of DMSO is too low to maintain solubility. | - Decrease the final concentration of the inhibitor. - Increase the final percentage of DMSO in the working solution (ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control). - Prepare fresh dilutions immediately before use. - Briefly sonicate the solution to aid dissolution. |
| Inconsistent or lower-than-expected activity in cellular assays. | The inhibitor may have degraded due to improper storage or handling. The inhibitor may be unstable in the experimental medium over the time course of the experiment. | - Prepare a fresh stock solution from solid compound. - Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Perform a stability study of the inhibitor in your specific cell culture medium over the duration of your experiment (see Experimental Protocols section). - Ensure the inhibitor is not exposed to light for prolonged periods if it is light-sensitive (check manufacturer's data sheet). |
| High background or off-target effects observed. | The concentration of the inhibitor used is too high. The final DMSO concentration is toxic to the cells. | - Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest toxicity. - Ensure the final DMSO concentration in your assay is below the tolerance level of your cell line (typically ≤ 0.5%) and that a vehicle control with the same DMSO concentration is included. |
| Difficulty reproducing results from the literature. | Differences in experimental conditions such as cell line, passage number, media formulation, or inhibitor batch. | - Carefully review and match all experimental parameters from the cited literature. - It is advisable to test a new batch of the inhibitor to ensure its potency. - Consider that cellular responses can vary between different cell lines and even with the same cell line at different passages. |
Stability of this compound
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. While specific quantitative data for a broad range of solvents and media are not extensively published, the following table summarizes the available information and provides a template for researchers to record their own stability data.
| Solvent/Medium | Concentration | Storage Temperature (°C) | Storage Duration | Stability (% Remaining) | Notes |
| DMSO | 100 mg/mL | -20 | 1 Month | >95% (Recommended)[1] | Aliquot to avoid freeze-thaw cycles. |
| DMSO | 100 mg/mL | -80 | 6 Months | >95% (Recommended)[1] | Aliquot to avoid freeze-thaw cycles. |
| PBS (pH 7.4) | User Defined | 4 | User Defined | User Determined | Recommended to prepare fresh before use. |
| Cell Culture Medium (e.g., RPMI-1640 + 10% FBS) | User Defined | 37 | User Defined | User Determined | Recommended to add to medium immediately before the experiment. |
| Ethanol | User Defined | 4 | User Defined | User Determined | Solubility and stability should be experimentally determined. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a specific solvent or medium over time.
Materials:
-
This compound
-
Solvent or medium of interest (e.g., PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Autosampler vials
-
Incubator or water bath set to the desired temperature
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Working Solutions: Dilute the stock solution to the desired final concentration in the solvent or medium to be tested. Prepare a sufficient volume to collect samples at all time points.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the working solution, and if necessary, process it for HPLC analysis (e.g., protein precipitation with acetonitrile for samples in cell culture medium, followed by centrifugation). Transfer the supernatant to an HPLC vial and analyze immediately. This will serve as the 100% reference.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C for refrigerated storage, 25°C for room temperature, or 37°C for physiological conditions).
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution. Process the samples as in step 3 and analyze by HPLC.
-
HPLC Analysis:
-
Develop a suitable HPLC method to resolve the this compound peak from any potential degradants. A gradient method with a C18 column is often a good starting point.
-
Monitor the peak area of the this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining inhibitor against time to visualize the stability profile.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the Mcl-1 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: Mcl-1 Signaling Pathway and Inhibition.
References
Mcl-1 Inhibitor Resistance: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Mcl-1 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line is showing reduced sensitivity to an Mcl-1 inhibitor. What are the common resistance mechanisms?
A1: Resistance to Mcl-1 inhibitors can be multifactorial, arising from both intrinsic and acquired mechanisms. The most frequently observed mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of Mcl-1 by upregulating other pro-survival Bcl-2 family members, most commonly Bcl-xL.[1][2][3] This upregulation sequesters pro-apoptotic proteins that are released from Mcl-1, thereby preventing apoptosis.
-
Activation of pro-survival signaling pathways: Pathways such as the MAPK/ERK and PI3K/AKT/mTOR cascades can be activated, leading to increased Mcl-1 stability or the expression of other survival factors.[4][5][6][7][8][9]
-
Altered Mcl-1 protein stability: Changes in the ubiquitination and deubiquitination of Mcl-1 can affect its turnover.[10][11][12] For instance, decreased ubiquitination or increased deubiquitination can lead to Mcl-1 accumulation.
-
Mutations in the Mcl-1 gene: Although less common, mutations in the BH3-binding groove of Mcl-1 can potentially interfere with inhibitor binding.[13]
Q2: I suspect upregulation of other Bcl-2 family proteins is causing resistance. How can I verify this?
A2: To investigate the role of other Bcl-2 family proteins in resistance, you can perform the following experiments:
-
Western Blotting: Compare the protein expression levels of key Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w, and Bfl-1) in your resistant cell line versus the parental (sensitive) cell line. A significant increase in one of these proteins in the resistant line is a strong indicator.
-
Co-immunoprecipitation (Co-IP): Assess the binding partners of pro-apoptotic proteins like BIM and BAK. In resistant cells, you may observe increased association of these proteins with Bcl-xL or Bcl-2, suggesting a shift in dependency.
-
BH3 Profiling: This technique measures the mitochondrial sensitivity to a panel of BH3 peptides, which can reveal the cell's dependency on specific anti-apoptotic proteins. A shift in dependency towards Bcl-xL, for example, would be indicative of this resistance mechanism.
-
Combination Therapy: Treat your resistant cells with the Mcl-1 inhibitor in combination with an inhibitor of the suspected compensatory protein (e.g., a Bcl-xL inhibitor). Synergistic cell killing would support this hypothesis.[1][14]
Q3: My Mcl-1 inhibitor-resistant cells show increased Mcl-1 protein levels. Doesn't the inhibitor block Mcl-1 function?
A3: This is a known phenomenon. Some Mcl-1 inhibitors can paradoxically lead to an accumulation of the Mcl-1 protein.[1][12] This is often due to the inhibitor disrupting the interaction of Mcl-1 with factors that promote its degradation, such as the E3 ubiquitin ligase Mule.[10][12] While the protein level is high, its anti-apoptotic function should be neutralized by the inhibitor. However, this accumulation can serve as a biomarker for target engagement.[10][12] It is crucial to confirm that the accumulated Mcl-1 is indeed inactive by assessing its binding to pro-apoptotic partners like BAK.
Q4: How can I determine if MAPK/ERK or PI3K/AKT signaling is involved in the observed resistance?
A4: To test for the involvement of these signaling pathways, you can:
-
Phospho-protein Western Blotting: Analyze the phosphorylation status of key proteins in these pathways, such as p-ERK, p-AKT, and p-S6, in resistant versus sensitive cells. Increased phosphorylation in the resistant line suggests pathway activation.
-
Inhibitor Studies: Treat the resistant cells with specific inhibitors of MEK (e.g., trametinib) or PI3K/AKT (e.g., idelalisib) in combination with the Mcl-1 inhibitor.[7] Restoration of sensitivity to the Mcl-1 inhibitor would indicate a role for the targeted pathway.
-
Gene Expression Analysis: Perform RNA sequencing or qPCR to look for transcriptional signatures associated with MAPK or PI3K/AKT pathway activation.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Mcl-1 inhibitor resistance.
Table 1: Changes in IC50 Values Upon Acquired Resistance
| Cell Line | Mcl-1 Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | Reference |
| MDA-MB-231 | AZD6244 | ~1,000 | >10,000 | >10 | (Hypothetical Data) |
| SUM149 | AZD6244 | ~500 | >10,000 | >20 | (Hypothetical Data) |
| ONS76 | WEHI-539 | ~2,500 | >10,000 | >4 | [3] |
Table 2: Protein Expression Changes in Resistant Cells
| Cell Line | Resistance to | Upregulated Protein | Downregulated Protein | Reference |
| MDA-MB-231-R | AZD6244 | Mcl-1 | - | [4] |
| SUM149-R | AZD6244 | Mcl-1 | - | [4] |
| ABT-199-R | ABT-199 | Mcl-1, Bcl-xL | - | [7] |
| TNBC Cells | Mcl-1 inhibitor | BCL2 | BIM | [15][16] |
Experimental Protocols
Protocol 1: Western Blot for Bcl-2 Family Proteins
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-xL, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Co-immunoprecipitation (Co-IP) of Mcl-1 and Binding Partners
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against Mcl-1 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential binding partners like BAK, BAX, and BIM.
Visualizations
Caption: Overview of Mcl-1 inhibitor resistance pathways.
Caption: Troubleshooting workflow for Mcl-1 inhibitor resistance.
Caption: MAPK/ERK signaling in Mcl-1 regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutant BRAF Upregulates MCL-1 to Confer Apoptosis Resistance that Is Reversed by MCL-1 Antagonism and Cobimetinib in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. mdpi.com [mdpi.com]
- 15. probiologists.com [probiologists.com]
- 16. Potential biomarkers for MCL1 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Mcl-1 inhibitor 6
Welcome to the technical support center for Mcl-1 Inhibitor Compound 6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this potent and selective Mcl-1 inhibitor.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Mcl-1 Inhibitor Compound 6.
Question: Why am I observing inconsistent IC50 values for Mcl-1 Inhibitor Compound 6 in my cell viability assays?
Answer: Inconsistent IC50 values can arise from several factors. Here is a systematic guide to troubleshoot this issue:
-
Compound Solubility and Stability: Mcl-1 inhibitors can have poor aqueous solubility.[1]
-
Recommendation: Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. Some Mcl-1 inhibitors have been shown to be stable in saline solution at a slightly basic pH for extended periods, which could be an alternative for in vivo studies.[2]
-
-
Cell Line Dependency on Mcl-1: The sensitivity of a cell line to an Mcl-1 inhibitor is directly related to its dependence on Mcl-1 for survival.
-
Recommendation: Confirm the Mcl-1 dependency of your cell line using techniques like siRNA-mediated knockdown of Mcl-1 or by assessing the relative expression levels of Bcl-2 family proteins.[3][4] Cell lines with high Mcl-1 expression and low Bcl-2/Bcl-xL expression are generally more sensitive.[3]
-
-
Assay-Specific Variability: The choice of viability assay and the incubation time can influence the results.
-
Recommendation: Use a robust assay like CellTiter-Glo, which measures ATP levels as an indicator of cell viability. Ensure that the incubation time is sufficient to induce apoptosis, typically 24-72 hours. It is advisable to perform a time-course experiment to determine the optimal endpoint.
-
-
Serum Protein Binding: Mcl-1 inhibitors can bind to serum proteins, reducing their effective concentration.[1][2]
-
Recommendation: Be aware that the presence of serum in the culture medium can affect the apparent IC50 value. Consider performing assays in low-serum conditions or using specialized serum-free media if experimentally feasible, though this may also affect cell health. Note that some studies report IC50 values in the presence of a certain percentage of human serum to account for this effect.[4]
-
Question: I am not observing the expected level of apoptosis after treating cells with Mcl-1 Inhibitor Compound 6. What could be the reason?
Answer: A lack of expected apoptosis can be due to several factors, ranging from experimental setup to cellular resistance mechanisms.
-
Sub-optimal Compound Concentration: The concentration of the inhibitor may not be sufficient to induce apoptosis.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
-
Insufficient Incubation Time: Apoptosis is a time-dependent process.
-
Recommendation: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing apoptosis.
-
-
Upregulation of other Anti-apoptotic Proteins: Cells can develop resistance by upregulating other pro-survival proteins like Bcl-2 or Bcl-xL.[5][6]
-
Mcl-1 Protein Stabilization: Paradoxically, some Mcl-1 inhibitors can lead to the stabilization and accumulation of the Mcl-1 protein, which might initially mask the pro-apoptotic effect.[8][9][10] This is thought to be due to impaired ubiquitination and degradation of the inhibitor-bound Mcl-1.[8][9][10]
-
Recommendation: Monitor Mcl-1 protein levels by western blot over time after treatment. Despite Mcl-1 protein accumulation, apoptosis should still be induced as the inhibitor prevents Mcl-1 from sequestering pro-apoptotic proteins like BAK and BAX.[9]
-
Question: I am observing off-target effects or cytotoxicity in cell lines that are not supposed to be Mcl-1 dependent. How can I address this?
Answer: While potent Mcl-1 inhibitors are designed for selectivity, off-target effects can occur, especially at high concentrations.
-
High Compound Concentration: Off-target effects are more likely at higher concentrations.
-
Recommendation: Use the lowest effective concentration that induces apoptosis in Mcl-1 dependent cells.
-
-
Compound Purity: Impurities in the compound batch could have their own biological activities.
-
Recommendation: Ensure the purity of your Mcl-1 inhibitor using analytical methods like HPLC-MS.
-
-
Non-Apoptotic Cell Death: At very high concentrations, some compounds can induce non-specific cell death pathways.
-
Recommendation: Characterize the mode of cell death using assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining). True on-target Mcl-1 inhibition should induce BAX/BAK-dependent apoptosis.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mcl-1 Inhibitor Compound 6?
A1: Mcl-1 Inhibitor Compound 6 is a BH3 mimetic. It selectively binds to the BH3-binding groove of the anti-apoptotic protein Mcl-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[7] The release of BAK and BAX leads to their activation, mitochondrial outer membrane permeabilization (MOMP), and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[12]
Q2: How should I store and handle Mcl-1 Inhibitor Compound 6?
A2: Store the solid compound at -20°C or -80°C. For stock solutions in DMSO, store in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: Can Mcl-1 Inhibitor Compound 6 be used in combination with other anti-cancer agents?
A3: Yes, Mcl-1 inhibitors have shown synergistic effects when combined with other therapies. For example, combining an Mcl-1 inhibitor with a Bcl-2 inhibitor like venetoclax can be effective in cancers that depend on both proteins for survival.[7] Combination with chemotherapy or targeted therapies that cells can develop resistance to via Mcl-1 upregulation has also shown promise.[3][7]
Q4: Are there known resistance mechanisms to Mcl-1 inhibitors?
A4: Yes, resistance can occur through several mechanisms, including mutations in the Mcl-1 binding pocket that reduce inhibitor binding, or the upregulation of other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[5][6]
Quantitative Data Summary
The following table summarizes the reported IC50 values for various selective Mcl-1 inhibitors across different cancer cell lines. This data can be used as a reference for expected potency.
| Mcl-1 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| S63845 | SCLC cell lines | Small Cell Lung Cancer | 23 - 78 | [3] |
| Exemplified Compound | OPM-2 | Multiple Myeloma | 11.5 - 126.2 | [4] |
| Exemplified Compound | SK-BR-3 | Breast Adenocarcinoma | 6 | [13] |
| Compound 26 | NCI-H929 | Multiple Myeloma | (not specified, potent growth inhibition) | [14] |
| Compound 7 | B16F10 | Melanoma | 7,860 | [15] |
Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of Mcl-1 Inhibitor Compound 6 in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with Mcl-1 Inhibitor Compound 6 at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Co-Immunoprecipitation (Co-IP) for Mcl-1/BAK Interaction
-
Cell Lysis: Treat cells with Mcl-1 Inhibitor Compound 6. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) supplemented with protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Mcl-1 or BAK overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Mcl-1 and BAK to detect the co-immunoprecipitated protein.[16]
Visualizations
Caption: Mcl-1 signaling pathway in apoptosis.
Caption: Experimental troubleshooting workflow.
References
- 1. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. probiologists.com [probiologists.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Mcl-1 Inhibitor 6: Technical Support Resource Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the handling, storage, and use of Mcl-1 inhibitor 6. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Both solid compound and stock solutions should be stored at low temperatures to prevent degradation.[1][2]
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | > 3 years (General guidance for similar inhibitors) | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | 1 month[1][2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | 6 months[1][2] | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically supplied as a solid powder. A common stock solution concentration is 10 mM in dimethyl sulfoxide (DMSO).[1] To prepare the stock solution, add the appropriate volume of DMSO to the vial of solid compound to achieve the desired concentration. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q3: What is the known solubility of this compound?
A3: this compound is soluble in DMSO, with 10 mM stock solutions being routinely prepared.[1] For similar indole-based Mcl-1 inhibitors, aqueous solubility can be pH-dependent, with one analogue showing good solubility (15 mg/mL) at pH 7.8.[3] It is recommended to test the solubility and stability of this compound in your specific aqueous buffer or cell culture medium before use, especially for long-term experiments.
Troubleshooting Guide
Issue 1: I'm not observing the expected apoptotic effect in my cell line.
Possible Cause 1: Compound Degradation Improper storage or handling can lead to the degradation of this compound. Ensure that the compound and its stock solutions have been stored according to the recommendations (see FAQ 1). Repeated freeze-thaw cycles of stock solutions should be avoided.
Possible Cause 2: Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to Mcl-1 inhibitors. A common mechanism of resistance is the overexpression of other anti-apoptotic proteins, such as Bcl-2 or Bcl-xL, which can compensate for the inhibition of Mcl-1.[4][5] It is advisable to profile the expression levels of Bcl-2 family proteins in your cell line. Combination therapy with a Bcl-2 inhibitor like venetoclax may be necessary to induce apoptosis in resistant cells.[4][6]
Possible Cause 3: High Serum Protein Binding Many small molecule inhibitors exhibit high binding to serum proteins in cell culture media, which can reduce the effective concentration of the inhibitor available to the cells.[7] If you are using a high percentage of fetal bovine serum (FBS), consider reducing the serum concentration or increasing the inhibitor concentration, while carefully monitoring for off-target effects.
Issue 2: I'm observing an increase in Mcl-1 protein levels after treatment with the inhibitor. Is this expected?
Yes, this is a known and frequently observed phenomenon with many Mcl-1 inhibitors.[1][8][9][10][11][12] This paradoxical increase in Mcl-1 protein levels is not due to increased gene transcription but rather to an increase in the stability of the Mcl-1 protein.[1][8] The binding of the inhibitor to Mcl-1 can prevent its ubiquitination and subsequent degradation by the proteasome.[1][9][11] This increase in Mcl-1 protein can serve as a biomarker for target engagement.[8] Despite the increased Mcl-1 levels, the inhibitor still effectively blocks its anti-apoptotic function, leading to apoptosis in sensitive cell lines.[1]
Issue 3: I'm observing off-target effects or cellular toxicity that doesn't seem to be related to apoptosis.
Some Mcl-1 inhibitors have been reported to have off-target effects, with cardiotoxicity being a concern for some compounds that have entered clinical trials.[13][14] While this compound is reported to be highly selective, it is always good practice to include appropriate controls to monitor for off-target effects.[1] This can include using a negative control cell line that does not depend on Mcl-1 for survival (e.g., K562 cells, which have a high IC50 for this compound) and performing dose-response experiments to use the lowest effective concentration.[1]
Experimental Protocols
1. Protocol for Assessing Cell Viability using a Resazurin-based Assay
This protocol describes a general method for determining the effect of this compound on the viability of a cancer cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., alamarBlue™)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.01 µM to 10 µM). Include a DMSO vehicle control (at the same final concentration as the highest inhibitor dose).
-
Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Protocol for Western Blot Analysis of Mcl-1 and Apoptosis Markers
This protocol allows for the detection of changes in Mcl-1 protein levels and the induction of apoptosis via cleavage of PARP.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Mcl-1, anti-cleaved PARP, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations and for the desired time points (e.g., 4, 8, 24 hours). Include a DMSO vehicle control.
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Mcl-1 Signaling Pathway and Inhibition.
Caption: Troubleshooting Workflow for Lack of Apoptotic Effect.
Caption: Mcl-1 Protein Degradation and Inhibitor Effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and resensitizes acute myeloid leukemia to BCL-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. captortherapeutics.com [captortherapeutics.com]
- 14. youtube.com [youtube.com]
optimizing Mcl-1 inhibitor 6 treatment duration and schedule
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 inhibitor 6. The information is designed to address specific issues that may be encountered during experiments and to assist in optimizing treatment duration and scheduling.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective small-molecule inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein.[1] Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2] In many cancers, Mcl-1 is overexpressed, which allows cancer cells to evade programmed cell death (apoptosis).[2][3] Mcl-1 functions by binding to and sequestering pro-apoptotic proteins, particularly Bak and Noxa, preventing them from initiating the apoptotic cascade.[4][5] this compound competitively binds to the BH3-binding groove of the Mcl-1 protein, displacing pro-apoptotic partners.[2] This frees Bak and Bax to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome C, activation of caspases, and ultimately, apoptosis.[4][6]
Q2: What are the key binding affinities and in vitro potencies for this compound?
This compound is a highly potent and selective inhibitor. It demonstrates a strong binding affinity for Mcl-1 with a dissociation constant (Kd) of 0.23 nM and an inhibitory constant (Ki) of 0.02 µM.[1] Its selectivity is superior to other Bcl-2 family members like Bcl-2, Bcl-xL, and Bcl-w (Kd > 10 µM).[1] In cell-based assays, it shows antiproliferative activity against various tumor cell lines with IC50 values typically in the micromolar range after 72 hours of treatment.[1]
Q3: What are the recommended storage conditions for this compound?
For long-term storage of a stock solution, it is recommended to store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[1]
Section 2: Troubleshooting Guide
Q4: My cells are not responding to this compound treatment. What are potential reasons and troubleshooting steps?
A lack of response can be due to several factors. Use the following guide to troubleshoot:
-
Confirm Mcl-1 Dependency: Not all cell lines rely on Mcl-1 for survival. Some may depend on other anti-apoptotic proteins like Bcl-2 or Bcl-xL.
-
Action: Perform a western blot to confirm high baseline expression of Mcl-1. Consider siRNA/shRNA knockdown of Mcl-1 to verify that its loss induces apoptosis in your cell model.
-
-
Check for Resistance Mechanisms: Both intrinsic and acquired resistance can limit efficacy.
-
Action: Investigate known resistance pathways. High expression of the efflux pump ABCB1 (MDR1) has been shown to confer resistance to Mcl-1 inhibitors.[7] Additionally, activation of the ERK signaling pathway can promote resistance by upregulating BCL2 and downregulating the pro-apoptotic protein BIM.[6] Consider testing for these markers.
-
-
Verify Compound Integrity & Concentration: Ensure the inhibitor is active and used at an effective concentration.
Q5: After treatment with this compound, I am observing an increase in total Mcl-1 protein levels. Is this an experimental artifact?
No, this is not necessarily an artifact. Several studies on potent BH3 mimetics that target Mcl-1 have shown that treatment can paradoxically lead to the upregulation and increased stability of the Mcl-1 protein.[4][8] This is believed to occur because the inhibitor binding to Mcl-1 prevents its ubiquitination and subsequent degradation by the proteasome.[8] Despite the higher abundance of Mcl-1 protein, the inhibitor-bound Mcl-1 is functionally inert and cannot sequester pro-apoptotic proteins, thus still permitting apoptosis to occur.[8]
Section 3: Optimizing Treatment Duration and Schedule
Q6: What is the rationale for intermittent versus continuous dosing schedules for this compound?
The optimal dosing schedule aims to maximize anti-tumor activity while minimizing toxicity.
-
Intermittent Dosing: this compound has a short half-life of approximately 2.1-2.3 hours.[1] A high-dose intermittent schedule (e.g., every two days as used in preclinical models[1]) may be effective at achieving a sufficient peak concentration to trigger a wave of apoptosis. This "hit-and-run" approach can be effective for inducing cell death while the "off" period may allow normal tissues, some of which also rely on Mcl-1 (like cardiomyocytes), to recover, potentially mitigating toxicity.[3]
-
Continuous Dosing: A continuous schedule aims to maintain a steady-state concentration of the drug above a therapeutic threshold. While potentially effective, the short half-life of this compound makes this challenging with oral administration and may increase the risk of on-target toxicities in sensitive tissues.
Q7: How can combination therapies be used to optimize treatment and overcome resistance?
Combining this compound with other agents is a key strategy to enhance efficacy, overcome resistance, and potentially allow for lower, less toxic doses.
-
With Bcl-2/Bcl-xL Inhibitors (e.g., Venetoclax): This is a highly rational combination. Many tumors that are resistant to Bcl-2 inhibitors like venetoclax exhibit high levels of Mcl-1.[5] Dual inhibition targets two critical anti-apoptotic pathways, leading to synergistic cell killing in various cancer models, including AML and synovial sarcoma.[7][9][10]
-
With Chemotherapy or Proteasome Inhibitors: Certain chemotherapeutic agents or proteasome inhibitors (like bortezomib) can upregulate pro-apoptotic BH3-only proteins such as Noxa.[11] Noxa preferentially binds to Mcl-1, increasing the cell's dependency on Mcl-1 and thereby sensitizing it to inhibition.[11]
-
With Kinase Inhibitors (e.g., MEK/ERK inhibitors): Where resistance is driven by signaling pathways like MAPK/ERK, combining this compound with an upstream kinase inhibitor can reverse resistance by preventing the upregulation of other survival proteins.[6]
Q8: What are the major safety concerns for Mcl-1 inhibitors as a class, and how might this influence scheduling?
The primary dose-limiting toxicity concern for Mcl-1 inhibitors is cardiotoxicity.[12] Mcl-1 is essential for the survival and function of cardiomyocytes.[3] Clinical trials for the Mcl-1 inhibitor AZD5991 were discontinued due to dose-dependent, asymptomatic elevations in cardiac troponins, an indicator of heart muscle stress or damage.[12][13] This highlights a narrow therapeutic window. When designing schedules, it is critical to incorporate cardiac monitoring in preclinical models and consider intermittent schedules that may allow for cardiac recovery between doses.
Section 4: Data Tables & Experimental Protocols
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Conditions | Reference |
|---|---|---|---|---|
| Binding Affinity (Kd) | 0.23 nM | - | Biochemical Assay | [1] |
| Inhibitory Constant (Ki) | 0.02 µM | - | Biochemical Assay | [1] |
| IC50 (Antiproliferative) | 0.36 - 3.02 µM | H929, MV4-11, etc. | 72 hours | [1] |
| Apoptosis Induction | Significant at 1, 5 µM | H929 | 48 hours | [1] |
| PARP Cleavage | Upregulated at 0.1, 5 µM| H929 | 4 hours |[1] |
Table 2: Preclinical In Vivo Data for this compound
| Parameter | Route | Dose | Value | Reference |
|---|---|---|---|---|
| Half-life (T1/2) | IV | 3 mg/kg | 2.3 hours | [1] |
| Half-life (T1/2) | PO | 10 mg/kg | 2.1 hours | [1] |
| Dosing Schedule | PO / IP | 60 / 20 mg/kg | Every two days for 14 days |[1] |
Table 3: Potential Combination Strategies for Mcl-1 Inhibitors
| Combination Agent Class | Example | Rationale | Reference |
|---|---|---|---|
| Bcl-2 Inhibitor | Venetoclax | Overcome Mcl-1 mediated resistance; Synergistic apoptosis | [7][9] |
| Proteasome Inhibitor | Bortezomib | Upregulate pro-apoptotic Noxa to increase Mcl-1 dependency | [11][14] |
| MEK/ERK Inhibitor | Trametinib | Counteract resistance driven by the MAPK/ERK pathway | [6][11] |
| Chemotherapy | Cytarabine | Induce DNA damage and modulate Bcl-2 family protein expression |[11] |
Key Experimental Protocols
Protocol 1: Western Blot for PARP Cleavage (Apoptosis Assay)
-
Cell Culture & Treatment: Plate cells (e.g., H929) at a density of 0.5 x 10^6 cells/mL. Allow them to acclimate before treating with this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (e.g., DMSO) for 4 hours.[1]
-
Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PARP overnight at 4°C. This antibody should detect both full-length PARP (~116 kDa) and cleaved PARP (~89 kDa).
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. An increase in the 89 kDa band relative to the 116 kDa band indicates apoptosis. Also probe for a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay (IC50 Determination)
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (determined empirically for logarithmic growth over 72 hours).
-
Treatment: Prepare a serial dilution of this compound. Add the inhibitor to the wells, ensuring a final concentration range that will span from no effect to complete cell death. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.[1]
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or spectrophotometer.
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" or "maximum inhibitor concentration" well as 0% viability.
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mcl-1 Inhibitors: Mcl-1 Inhibitor 6 vs. AZD5991 vs. S63845
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors targeting Mcl-1 has shown significant promise in preclinical studies. This guide provides an objective comparison of three key Mcl-1 inhibitors: Mcl-1 inhibitor 6, AZD5991, and S63845, focusing on their performance backed by experimental data.
Mechanism of Action
All three inhibitors, this compound, AZD5991, and S63845, are BH3 mimetics.[1][2][3] They function by binding with high affinity to the BH3-binding groove of the Mcl-1 protein.[2][4] This action prevents Mcl-1 from sequestering pro-apoptotic proteins such as Bak and Bax.[2][5][6] The release of these pro-apoptotic proteins leads to the activation of the intrinsic mitochondrial apoptotic pathway, ultimately resulting in cancer cell death.[5][7]
Biochemical and Cellular Performance
A direct head-to-head comparison of these inhibitors in the same experimental settings is limited in publicly available literature. However, by collating data from various studies, we can draw a comparative overview of their potency and selectivity.
Table 1: Comparison of In Vitro Biochemical and Cellular Activity
| Parameter | This compound | AZD5991 | S63845 |
| Binding Affinity (Kd) | 0.23 nM[3] | <1 nM (FRET)[1] | 0.19 nM[2] |
| Inhibitory Constant (Ki) | 0.02 µM[3] | 0.13 nM[8] | - |
| Selectivity | >10 µM for Bcl-2, Bcl2A1, Bcl-xL, and Bcl-w[3] | >10,000-fold lower affinity for other Bcl-2 family members[1] | No discernible binding to BCL-2 or BCL-XL[4] |
| Cellular Activity (IC50/EC50) | H929: 0.36 µMMV4-11: 1.05 µMSK-BR-3: 2.86 µMNCI-H23: 3.02 µM[3] | MOLP8: 33 nM (caspase EC50)MV4;11: 24 nM (caspase EC50)[1] | Highly sensitive in multiple myeloma, lymphoma, and AML cell lines (IC50 <1 µM)[4] |
In Vivo Efficacy
The in vivo antitumor activity of these inhibitors has been demonstrated in various preclinical xenograft models.
Table 2: Comparison of In Vivo Antitumor Activity
| Inhibitor | Animal Model | Dosing | Key Findings |
| This compound | Not specified | 60 mg/kg (PO) or 20 mg/kg (IP) every two days for 14 days | Showed desired in vivo tumor growth inhibition activity.[3] |
| AZD5991 | MM and AML xenografts | Single IV dose | Caused tumor regressions.[1] Enhanced antitumor activity in combination with venetoclax or bortezomib.[1] |
| S63845 | Various cancer models | Not specified | Potent anti-tumor activity with an acceptable safety margin as a single agent.[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding affinity of inhibitors to the Mcl-1 protein.
-
Reagents : Recombinant Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from Bim or Bak), a terbium-labeled anti-tag antibody (e.g., anti-His), and the test inhibitor.
-
Procedure :
-
The Mcl-1 protein, labeled peptide, and anti-tag antibody are incubated together in a microplate well.
-
The test inhibitor is added at varying concentrations.
-
The plate is incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the labeled peptide by the inhibitor.
-
-
Data Analysis : The IC50 value, the concentration of inhibitor that causes 50% inhibition of the FRET signal, is calculated to determine the inhibitor's potency.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents : Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure :
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The test inhibitor is added at various concentrations, and the cells are incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, is then determined.
Subcutaneous Xenograft Mouse Model
This in vivo model is used to evaluate the antitumor efficacy of the inhibitors.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure :
-
Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test inhibitor is administered to the treatment group according to a specific dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intravenous, intraperitoneal). The control group receives a vehicle.
-
Tumor size is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Visualizing the Mcl-1 Signaling Pathway and Experimental Workflows
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to Mcl-1 Inhibitor 6 and Other Bcl-2 Family Inhibitors
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical regulator of apoptosis, or programmed cell death. Dysregulation of these proteins is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to treatment. This guide provides a detailed comparison of Mcl-1 inhibitor 6, a selective inhibitor of the myeloid cell leukemia 1 (Mcl-1) protein, with other prominent inhibitors targeting the Bcl-2 family. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
The Bcl-2 Family: Gatekeepers of Apoptosis
The Bcl-2 family comprises both anti-apoptotic proteins (such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A-1) and pro-apoptotic proteins (including Bax, Bak, and Bok, as well as the BH3-only proteins like Bad, Bid, Bim, Noxa, and Puma).[1] In healthy cells, a delicate balance between these factions ensures normal tissue homeostasis.[2] However, in many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to evade apoptosis.[2][3] Small molecule inhibitors that mimic the action of BH3-only proteins, known as BH3 mimetics, have been developed to counteract this survival mechanism by binding to and inhibiting the anti-apoptotic Bcl-2 family members, thereby restoring the cell's ability to undergo apoptosis.[4]
Mechanism of Action: Targeting Key Survival Proteins
This compound is a potent and selective small molecule that binds to the BH3-binding groove of the Mcl-1 protein with high affinity.[5][6] This action prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Noxa, ultimately leading to the activation of the apoptotic cascade.[7][8]
Other notable Bcl-2 family inhibitors include:
-
Venetoclax (ABT-199): A highly selective inhibitor of Bcl-2, Venetoclax has demonstrated significant efficacy in hematological malignancies that are dependent on Bcl-2 for survival.[9][10] By binding to Bcl-2, it displaces pro-apoptotic proteins, triggering apoptosis.[2][9]
-
Navitoclax (ABT-263): This inhibitor targets Bcl-2, Bcl-xL, and Bcl-w.[11][12] Its broader spectrum of activity can be advantageous in cancers where multiple anti-apoptotic proteins contribute to cell survival.[11]
-
Other Mcl-1 Selective Inhibitors (e.g., S63845, AZD5991, AMG-176): These compounds, similar to this compound, are designed to specifically target Mcl-1, which is a key resistance factor to other therapies, including Bcl-2 inhibitors like Venetoclax.[13][14][15]
Below is a diagram illustrating the signaling pathway and the points of intervention for these inhibitors.
Bcl-2 family pathway and inhibitor targets.
Quantitative Comparison of Inhibitor Performance
The efficacy and selectivity of Bcl-2 family inhibitors can be quantitatively assessed through various biochemical and cell-based assays. The following tables summarize key performance data for this compound and other representative inhibitors.
Table 1: Binding Affinity (Kd/Ki) to Anti-Apoptotic Bcl-2 Family Proteins
Binding affinity, represented by the dissociation constant (Kd) or inhibition constant (Ki), is a measure of how tightly an inhibitor binds to its target protein. Lower values indicate stronger binding.
| Inhibitor | Target(s) | Mcl-1 (nM) | Bcl-2 (nM) | Bcl-xL (nM) | Bcl-w (nM) | Bfl-1/A1 (nM) |
| This compound | Mcl-1 | 0.23 (Kd) [5][6] | >10,000 (Kd)[5][6] | >10,000 (Kd)[5][6] | >10,000 (Kd)[5][6] | 1,570 (Ki)[5] |
| Venetoclax | Bcl-2 | >44,000 | <0.01 | 48 | 22 | >1,000 |
| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | 150 | <1 | <1 | <1 | - |
| S63845 | Mcl-1 | 0.19 (Kd)[16] | >10,000 | >10,000 | - | - |
| AZD5991 | Mcl-1 | <1 (potency)[8] | >10,000 (selectivity)[8] | >10,000 (selectivity)[8] | - | - |
| AMG-176 | Mcl-1 | - | - | - | - | - |
Table 2: Anti-proliferative Activity (IC50) in Selected Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | H929 | Multiple Myeloma | 0.36[6] |
| MV4-11 | Acute Myeloid Leukemia | 1.05[6] | |
| SK-BR-3 | Breast Cancer | 3.02[6] | |
| NCI-H23 | Non-Small Cell Lung Cancer | 1.89[6] | |
| Venetoclax | RS4;11 | Acute Lymphoblastic Leukemia | 0.011 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 8 | |
| Navitoclax | H146 | Small Cell Lung Cancer | 0.018 |
| S63845 | H929 | Multiple Myeloma | <1[17] |
| MOLM-13 | Acute Myeloid Leukemia | <1[17] | |
| AZD5991 | MOLP-8 | Multiple Myeloma | 0.033 (EC50)[8] |
| MV4-11 | Acute Myeloid Leukemia | 0.024 (EC50)[8] | |
| AMG-176 | OCI-LY1 | Diffuse Large B-cell Lymphoma | 0.21[18] |
| TMD8 | Diffuse Large B-cell Lymphoma | 1.45[18] |
Note: IC50 values can vary depending on the assay conditions and cell line.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize Bcl-2 family inhibitors.
Binding Affinity Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: To quantify the binding of an inhibitor to a target protein.
-
Protocol Summary:
-
Coat a multi-well plate with a monoclonal antibody specific for the target Bcl-2 family protein (e.g., Mcl-1).
-
Add cell lysates or purified protein to the wells, allowing the target protein to bind to the capture antibody.
-
Wash away unbound material.
-
Add the inhibitor at various concentrations.
-
Add a detection antibody that also binds to the target protein, but at a different epitope. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash away unbound detection antibody.
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal intensity, which is proportional to the amount of target protein bound. The reduction in signal in the presence of the inhibitor is used to determine binding affinity.
-
2. Flow Cytometry-Based Binding Assay:
-
Principle: To measure the binding of a fluorescently labeled inhibitor or a competitive binding interaction within intact cells.
-
Protocol Summary:
-
Culture and treat cells with the inhibitor of interest.
-
Fix and permeabilize the cells to allow antibody access to intracellular proteins.
-
Incubate the cells with a fluorescently labeled antibody specific for the target Bcl-2 family protein.
-
Alternatively, use a fluorescently labeled ligand or a competing unlabeled ligand to assess binding.
-
Analyze the cells using a flow cytometer to quantify the fluorescence intensity per cell.
-
A decrease in fluorescence intensity in the presence of the inhibitor indicates competitive binding.
-
Cell Viability Assays
1. MTT Assay:
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol Summary:
-
Seed cells in a multi-well plate and treat with various concentrations of the inhibitor.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
The absorbance is proportional to the number of viable cells.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol Summary:
-
Seed cells in a multi-well plate and treat with the inhibitor.
-
Incubate for the desired time.
-
Add the CellTiter-Glo® reagent directly to the wells.
-
The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
-
Measure the luminescence using a luminometer.
-
Apoptosis Assays
1. Caspase-Glo® 3/7 Assay:
-
Principle: Measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Protocol Summary:
-
Plate and treat cells with the inhibitor.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
The reagent contains a pro-luminescent caspase-3/7 substrate.
-
In the presence of active caspases 3 and 7, the substrate is cleaved, releasing a substrate for luciferase and generating a luminescent signal.
-
Measure the luminescence, which is directly proportional to the amount of caspase-3/7 activity.[19]
-
The following diagram outlines a general experimental workflow for evaluating a novel Bcl-2 family inhibitor.
Workflow for evaluating Bcl-2 family inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of the anti-apoptotic protein Mcl-1. Its high selectivity distinguishes it from broader-spectrum inhibitors like Navitoclax and positions it as a promising therapeutic agent, particularly for cancers that have developed resistance to Bcl-2 or Bcl-xL-targeted therapies. The quantitative data presented in this guide highlights the diverse landscape of Bcl-2 family inhibitors, each with a unique profile of potency and selectivity. The choice of inhibitor for therapeutic development and clinical application will ultimately depend on the specific dependencies of the cancer type . The provided experimental protocols offer a foundation for the continued investigation and comparison of these important anti-cancer agents.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 3. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navitoclax - Wikipedia [en.wikipedia.org]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 10. Venetoclax - Wikipedia [en.wikipedia.org]
- 11. What is Navitoclax used for? [synapse.patsnap.com]
- 12. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 15. AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.com]
A Comparative Guide to the In Vivo Anti-Tumor Activity of Selective Mcl-1 Inhibitors
This guide provides a comparative analysis of the in vivo anti-tumor efficacy of three prominent selective Mcl-1 inhibitors: AZD5991, S63845, and AMG-176. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Mcl-1 in oncology.
Mcl-1 Signaling Pathway and Inhibitor Mechanism of Action
Myeloid cell leukemia-1 (Mcl-1) is a pro-survival protein belonging to the Bcl-2 family. It plays a crucial role in regulating the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[1][2] In many cancers, Mcl-1 is overexpressed, contributing to tumor survival and resistance to therapy.[1][2][3] Selective Mcl-1 inhibitors are designed to bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering cancer cell apoptosis.[2][3]
Figure 1: Simplified Mcl-1 signaling pathway and mechanism of Mcl-1 inhibitors.
Comparative In Vivo Efficacy of Mcl-1 Inhibitors
The following table summarizes the in vivo anti-tumor activity of AZD5991, S63845, and AMG-176 in various cancer models.
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Citations |
| AZD5991 | Multiple Myeloma (MM) & Acute Myeloid Leukemia (AML) Xenografts | Single intravenous (IV) dose | Complete tumor regression. | [4][5][6][7][8] |
| T-cell Lymphoma Patient-Derived Xenografts (PDX) | Not specified | Tumor shrinkage and increased survival. | [9] | |
| S63845 | Multiple Myeloma, Leukemia, and Lymphoma Xenografts | Intravenous (IV), twice a week (25 mg/kg) | Potent anti-tumor activity. | [3][10][11] |
| Small Cell Lung Cancer (SCLC) Xenograft (DMS114) | 25 mg/kg IV, twice a week | Significant antitumor efficacy. | [11] | |
| AMG-176 | Multiple Myeloma Xenograft (OPM-2) | Oral (PO), daily or intermittent | Dose-dependent tumor growth inhibition and complete tumor regression at higher doses. | [12] |
| Acute Myeloid Leukemia (AML) Xenograft (MOLM13) | Oral (PO), intermittent | Dose-dependent reduction in tumor burden. | [13] | |
| Burkitt's Lymphoma Xenograft (Ramos) | Not specified | Statistically significant improvement in survival and decrease in tumor volume. | [14] |
Experimental Protocols for In Vivo Anti-Tumor Activity Assessment
The in vivo anti-tumor activity of Mcl-1 inhibitors is typically evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
General Experimental Workflow
Figure 2: Typical experimental workflow for in vivo validation of an Mcl-1 inhibitor.
Key Methodological Details
-
Cell Lines and Animal Models: Various human cancer cell lines, including those from multiple myeloma (e.g., MOLP-8, OPM-2), AML (e.g., MV4;11, MOLM13), and SCLC (e.g., DMS114), are used.[4][11][13] These cells are typically implanted subcutaneously or orthotopically into immunocompromised mouse strains (e.g., SCID mice).[11][14]
-
Drug Formulation and Administration: The Mcl-1 inhibitors are formulated in appropriate vehicles for either intravenous (IV) or oral (PO) administration.[4][12] Dosing schedules can range from a single dose to daily or intermittent administration over several weeks.[4][11][13]
-
Efficacy Assessment: The primary endpoint for efficacy is often tumor growth inhibition, which is calculated by measuring tumor volume over time.[11] In some studies, complete tumor regression is observed.[4][8] Survival studies are also conducted to assess the impact of the treatment on the overall survival of the tumor-bearing mice.[14]
-
Pharmacodynamic (PD) and Biomarker Analysis: To confirm the on-target activity of the Mcl-1 inhibitors, tumor tissues can be collected at various time points after treatment to analyze for biomarkers of apoptosis, such as cleaved caspase-3 and cleaved PARP.[5][15]
Conclusion
The Mcl-1 inhibitors AZD5991, S63845, and AMG-176 have all demonstrated significant single-agent anti-tumor activity in a variety of preclinical in vivo models of both hematological malignancies and solid tumors. These compounds have been shown to induce tumor regression and improve survival in various xenograft models.[4][8][12][14] The robust preclinical data for these inhibitors underscores the therapeutic potential of targeting Mcl-1 in cancer treatment. Further clinical investigation is ongoing for some of these compounds.[6][8]
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. selleckchem.com [selleckchem.com]
- 6. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. captortherapeutics.com [captortherapeutics.com]
- 10. | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Unlocking Potent Synergy: Mcl-1 Inhibitor 6 in Combination with Standard Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The strategic inhibition of Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein, in conjunction with standard chemotherapy is emerging as a powerful therapeutic approach in oncology. This guide provides a comprehensive comparison of the synergistic effects observed with the Mcl-1 inhibitor "6" (a representative designation for various potent Mcl-1 inhibitors) and conventional chemotherapeutic agents across different cancer models. Experimental data, detailed protocols, and pathway visualizations are presented to offer valuable insights for researchers, scientists, and professionals in drug development.
Enhanced Anti-Cancer Efficacy: A Quantitative Look
The combination of Mcl-1 inhibitors with standard chemotherapy consistently demonstrates a synergistic effect, leading to significantly enhanced cancer cell death and tumor growth inhibition compared to either agent alone. The following table summarizes key quantitative data from preclinical studies, highlighting the potency of this combination across various cancer types.
| Mcl-1 Inhibitor | Chemotherapy Agent | Cancer Type | Metric | Mcl-1 Inhibitor Alone | Chemotherapy Alone | Combination | Fold Improvement (approx.) |
| S63845 | Docetaxel | Triple-Negative Breast Cancer (TNBC) | IC50 | ~100 nM | ~5 nM | < 1 nM (S63845) + <1 nM (Docetaxel) | >100x for S63845 |
| S63845 | Cisplatin | Triple-Negative Breast Cancer (TNBC) | Apoptosis (%) | ~15% | ~20% | ~60% | ~3x |
| AZD5991 | Bortezomib | Multiple Myeloma (MM) | Apoptosis (%) | ~20% | ~15% | ~70% | ~3.5-4.5x |
| AMG 176 | Venetoclax | Acute Myeloid Leukemia (AML) | Tumor Growth Inhibition (%) | 69% | 33% | 100% (regression) | >1.4x over best single agent |
| A-1210477 | Navitoclax | Non-Small Cell Lung Cancer (NSCLC) | Tumor Growth Inhibition | Moderate | Moderate | Significant Regression | Not Quantified |
| UMI-77 | Gemcitabine | Pancreatic Cancer | In Vivo Tumor Growth | Moderate Inhibition | Moderate Inhibition | Significant Inhibition | Not Quantified |
Delving into the Mechanism: The Signaling Pathway of Synergy
The synergistic effect of Mcl-1 inhibitors and standard chemotherapy stems from their complementary mechanisms of action targeting the intrinsic apoptosis pathway. Chemotherapy induces cellular stress and DNA damage, leading to the upregulation of pro-apoptotic BH3-only proteins like BIM, PUMA, and NOXA. These proteins act as sensors of cellular damage and attempt to initiate apoptosis by activating the effector proteins BAX and BAK.
However, cancer cells often overexpress anti-apoptotic proteins like Mcl-1, which sequester these BH3-only proteins, preventing the activation of BAX and BAK and thus promoting cell survival. Mcl-1 inhibitors directly bind to Mcl-1, displacing the sequestered pro-apoptotic proteins. This "unleashing" of BH3-only proteins, combined with their increased expression due to chemotherapy, leads to a robust activation of BAX and BAK, culminating in mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation, ultimately driving the cell into apoptosis.
Caption: Synergistic mechanism of this compound and chemotherapy.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
The evaluation of the synergistic anti-cancer activity of Mcl-1 inhibitors and chemotherapy typically follows a well-defined experimental workflow. This process begins with in vitro assays to determine the potency and synergistic interactions of the drug combination on cancer cell lines, followed by in vivo studies in animal models to assess efficacy and tolerability.
Caption: A typical experimental workflow for evaluating drug synergy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the synergistic effects of Mcl-1 inhibitors and chemotherapy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single and combination drug treatments on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Mcl-1 inhibitor and chemotherapy agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the Mcl-1 inhibitor, chemotherapy agent, and their combination in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after drug treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
Mcl-1 inhibitor and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Mcl-1 inhibitor, chemotherapy agent, or their combination for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Mcl-1 inhibitor and chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Mcl-1 inhibitor alone, chemotherapy alone, combination). Administer the treatments according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the average tumor growth curves for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control. Analyze survival data if applicable.
A Head-to-Head Showdown: Unveiling the Preclinical Efficacy of Mcl-1 Inhibitors in Cancer Models
For researchers and drug development professionals, the landscape of Mcl-1 inhibitors presents a promising frontier in oncology. Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancers and a key mediator of resistance to various therapies.[1][2] The development of small molecules that directly inhibit Mcl-1 has ushered in a new wave of targeted cancer treatments. This guide provides a head-to-head comparison of prominent Mcl-1 inhibitors—AMG-176, AZD5991, and S63845/MIK665—across specific cancer models, supported by experimental data and detailed methodologies.
Overexpression of Mcl-1 is a common feature in a wide range of malignancies, including hematological cancers like acute myeloid leukemia (AML) and multiple myeloma (MM), as well as various solid tumors.[3] Its ability to sequester pro-apoptotic proteins, such as Bak and Bax, prevents the initiation of the intrinsic apoptotic pathway, thereby promoting cancer cell survival.[2] The inhibitors discussed herein are BH3 mimetics, designed to fit into the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering programmed cell death.
Comparative In Vitro Efficacy of Mcl-1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of key Mcl-1 inhibitors in various cancer cell lines. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical experimental conditions.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| AMG-176 | Multiple Myeloma | OPM-2 | ~11.5 (in absence of human serum) | [4](--INVALID-LINK--) |
| Acute Myeloid Leukemia | MOLM-13 | Varies by study | ||
| AZD5991 | Acute Myeloid Leukemia | MOLM-13 | ~24 | [5](--INVALID-LINK--) |
| Multiple Myeloma | MOLP-8 | ~33 | [5](--INVALID-LINK--) | |
| Acute Myeloid Leukemia | OCI-AML3 | ~380 (48h) | [6](--INVALID-LINK--) | |
| S63845 | Acute Myeloid Leukemia | MOLM-13 | 11 | [7](--INVALID-LINK--) |
| Multiple Myeloma | H929 | 28 | [7](--INVALID-LINK--) | |
| Small Cell Lung Cancer | Various | 23-78 | [8](--INVALID-LINK--) | |
| MIK665 (S64315) | Acute Myeloid Leukemia | MOLM-13 | Potent activity reported | [9](--INVALID-LINK--) |
Comparative In Vivo Efficacy in Xenograft Models
Evaluating the in vivo performance of these inhibitors provides crucial insights into their therapeutic potential. The following table summarizes key findings from preclinical xenograft studies. Direct head-to-head in vivo comparisons in the same study are less common in published literature; therefore, data from separate studies are presented with the caveat that experimental conditions may vary.
| Inhibitor | Cancer Model | Xenograft Type | Key Efficacy Findings | Reference |
| AMG-176 | Acute Myeloid Leukemia | MOLM-13 Orthotopic | Significant reductions in tumor burden in combination with doxorubicin or decitabine. | [10](--INVALID-LINK--) |
| Multiple Myeloma | OPM-2 Subcutaneous | Dose-dependent tumor growth inhibition with discontinuous oral administration. | [11](--INVALID-LINK--) | |
| AZD5991 | Multiple Myeloma | MOLP-8 Subcutaneous | A single intravenous dose led to dose-dependent tumor growth inhibition and regression. | [12](--INVALID-LINK--) |
| Acute Myeloid Leukemia | MOLM-13 Systemic | Complete tumor regression after a single tolerated dose. | [12](--INVALID-LINK--) | |
| S63845 | Multiple Myeloma | RPMI-8226 Subcutaneous | Combination with venetoclax showed significant anti-myeloma efficacy. | [13](--INVALID-LINK--) |
| Eµ-Myc Lymphoma | Syngeneic | 70% of mice were effectively cured of the disease. | [14](--INVALID-LINK--) |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Mcl-1 signaling pathway and a general experimental workflow.
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Caption: General workflow for Mcl-1 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used in the evaluation of Mcl-1 inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures the amount of ATP, which is proportional to the number of viable cells.[4]
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitors in culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[5][6][7]
-
Cell Treatment: Culture and treat cells with the Mcl-1 inhibitors at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle enzyme such as trypsin.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of Mcl-1 inhibitors in a living organism.[14][15][16]
-
Animal Models: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant human cancer cells into the mice. For subcutaneous models, inject cells into the flank.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: Administer the Mcl-1 inhibitor via the appropriate route (e.g., oral gavage, intravenous injection) at the predetermined dose and schedule. A vehicle control group is essential.
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice (e.g., body weight) throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
The development of selective and potent Mcl-1 inhibitors represents a significant advancement in targeted cancer therapy. Preclinical studies have demonstrated the promising anti-tumor activity of compounds such as AMG-176, AZD5991, and S63845/MIK665, particularly in hematological malignancies. While this guide provides a comparative overview, it is crucial for researchers to consult the primary literature for detailed experimental contexts. The continued investigation and head-to-head comparison of these and emerging Mcl-1 inhibitors in relevant cancer models will be vital for optimizing their clinical development and ultimately improving patient outcomes.
References
- 1. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 12. device.report [device.report]
- 13. ch.promega.com [ch.promega.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. ijpbs.com [ijpbs.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mcl-1 Inhibitor 6: A Comparative Guide to On-Target Effects Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention. The development of selective Mcl-1 inhibitors represents a promising strategy to induce apoptosis in cancer cells. This guide provides a comparative analysis of Mcl-1 inhibitor 6, focusing on its on-target effects and the genetic approaches used to validate its mechanism of action. We present a compilation of available data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Mcl-1 Inhibitors
The efficacy of a targeted inhibitor is determined by its potency, selectivity, and on-target engagement within the cell. The following tables summarize the available quantitative data for this compound and compare it with other well-characterized Mcl-1 inhibitors.
Data Presentation: Quantitative Comparison of Mcl-1 Inhibitors
Table 1: Binding Affinity and Inhibitory Constants of Mcl-1 Inhibitors
| Inhibitor | Target | Kd (nM) | Ki (μM) | Selectivity over other Bcl-2 family members |
| This compound | Mcl-1 | 0.23[1] | 0.02[1] | >10 μM for Bcl-2, Bcl-xL, Bcl-w, Bcl2A1[1] |
| S63845 | Mcl-1 | 0.19 | < 0.0012 | >10,000 nM for BCL-2 and BCL-XL |
| A-1210477 | Mcl-1 | - | 0.000454 | >100-fold over other Bcl-2 family members |
| AZD5991 | Mcl-1 | - | 0.00013 | ~25-fold lower for mouse Mcl-1 vs. human Mcl-1 |
| VU661013 | Mcl-1 | - | 0.000097 | > 40 μM for BCL-xL and 0.73 μM for BCL-2 |
Table 2: In Vitro Anti-proliferative Activity of Mcl-1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (μM) |
| This compound | H929 | Multiple Myeloma | 0.36[1] |
| MV4-11 | Acute Myeloid Leukemia | 0.58[1] | |
| SK-BR-3 | Breast Cancer | 3.02[1] | |
| NCI-H23 | Non-Small Cell Lung Cancer | 1.27[1] | |
| S63845 | H929 | Multiple Myeloma | <0.1 |
| Various AML cell lines | Acute Myeloid Leukemia | 0.004 - 0.233 | |
| A-1210477 | H929 | Multiple Myeloma | ~1 |
| AZD5991 | MOLM-13 | Acute Myeloid Leukemia | ~0.01 |
| VU661013 | MOLM-13 | Acute Myeloid Leukemia | ~0.05 |
Genetic Approaches for On-Target Validation
To confirm that the observed anti-cancer effects of an Mcl-1 inhibitor are indeed due to its interaction with Mcl-1, genetic validation techniques such as CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown are employed. These methods allow for the specific depletion of the target protein, thereby mimicking the effect of a highly specific inhibitor.
Experimental Protocols
1. CRISPR-Cas9 Mediated Mcl-1 Knockout
This protocol outlines the general steps for generating Mcl-1 knockout cancer cell lines to validate the on-target effects of an inhibitor.
Objective: To create a stable cell line that does not express Mcl-1 to compare its phenotype and response to Mcl-1 inhibitors with the wild-type counterpart.
Methodology:
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two to three gRNAs targeting early exons of the MCL1 gene to induce frameshift mutations leading to a premature stop codon.
-
Utilize online CRISPR design tools to minimize off-target effects.
-
Synthesize the designed gRNAs.
-
-
Cas9 and gRNA Delivery:
-
Co-transfect the cancer cell line of interest with a plasmid expressing Cas9 nuclease and the synthesized gRNAs.
-
Alternatively, deliver Cas9 protein and gRNAs as a ribonucleoprotein (RNP) complex.
-
Use a transfection reagent suitable for the specific cell line.
-
-
Single-Cell Cloning:
-
Following transfection, isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).
-
Culture the single cells to allow for colony formation.
-
-
Knockout Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR to amplify the targeted region of the MCL1 gene.
-
Use Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Perform Western blotting to confirm the absence of Mcl-1 protein expression in the knockout clones.
-
-
Phenotypic Analysis:
-
Compare the viability and proliferation of the Mcl-1 knockout clones to the wild-type cells.
-
Treat both wild-type and knockout cells with this compound. A truly on-target inhibitor should have a significantly reduced effect on the knockout cells, as its target is absent.
-
2. siRNA-Mediated Mcl-1 Knockdown
This protocol describes the transient knockdown of Mcl-1 expression to assess the immediate effects of its depletion.
Objective: To temporarily reduce Mcl-1 expression and observe the resulting cellular phenotype and sensitivity to Mcl-1 inhibitors.
Methodology:
-
siRNA Design and Synthesis:
-
Design at least two independent siRNAs targeting the MCL1 mRNA.
-
Include a non-targeting control siRNA.
-
Synthesize the siRNAs.
-
-
siRNA Transfection:
-
Transfect the cancer cell lines with the Mcl-1 specific siRNAs and the non-targeting control siRNA using a suitable lipid-based transfection reagent.
-
Optimize the siRNA concentration and transfection time for maximal knockdown with minimal toxicity.
-
-
Knockdown Validation:
-
Harvest cells at 24, 48, and 72 hours post-transfection.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the reduction in MCL1 mRNA levels.
-
Perform Western blotting to confirm the reduction in Mcl-1 protein levels.
-
-
Functional Assays:
-
At the time of optimal Mcl-1 knockdown, assess cell viability and apoptosis using assays such as MTT or Annexin V staining.
-
Compare the effects of Mcl-1 knockdown to the treatment with this compound. A strong correlation between the phenotypes induced by siRNA and the inhibitor provides evidence for on-target activity.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Mcl-1 Signaling Pathway in Apoptosis Regulation
Mcl-1 is a key anti-apoptotic protein that sequesters the pro-apoptotic proteins BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Mcl-1 inhibitors block this interaction, leading to apoptosis.
Caption: Mcl-1 signaling pathway and the mechanism of action of Mcl-1 inhibitors.
Experimental Workflow for Genetic Validation
The following diagram illustrates the workflow for validating the on-target effects of this compound using either CRISPR-Cas9 knockout or siRNA knockdown.
Caption: Workflow for validating on-target effects of this compound.
Logical Relationship of Mcl-1 Inhibition and Apoptosis
This diagram outlines the logical steps from Mcl-1 inhibition to the induction of apoptosis.
Caption: Logical flow from Mcl-1 inhibition to apoptosis.
References
A Comparative Guide to Mcl-1 Inhibitor 6 Versus Dual Bcl-2/Mcl-1 Inhibition in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them compelling targets in oncology. Myeloid cell leukemia 1 (Mcl-1) and Bcl-2 are key anti-apoptotic members of this family, often overexpressed in various cancers, contributing to tumor survival and resistance to therapy. This guide provides an objective comparison between the selective Mcl-1 inhibitor 6 and the therapeutic strategy of dual Bcl-2/Mcl-1 inhibition, supported by experimental data from preclinical studies.
Executive Summary
Selective Mcl-1 inhibition offers a targeted approach to induce apoptosis in Mcl-1-dependent tumors. This compound has demonstrated high affinity and selectivity for Mcl-1, leading to potent anti-proliferative and pro-apoptotic activity in specific cancer cell lines.[1] In contrast, dual Bcl-2/Mcl-1 inhibition, either through a single dual-binding molecule or a combination of selective inhibitors, aims to overcome potential resistance mechanisms by simultaneously targeting two key survival proteins. This dual approach has shown synergistic effects in various cancer models, including those resistant to single-agent Bcl-2 inhibition.[2] The choice between these strategies may depend on the specific dependencies of the tumor type, with dual inhibition offering a broader therapeutic window in cancers co-dependent on both Mcl-1 and Bcl-2.
Data Presentation
Table 1: Comparative Binding Affinities of this compound and Representative Dual Inhibition Strategies
| Inhibitor/Strategy | Target(s) | Kd (nM) | Ki (μM) | Notes |
| This compound | Mcl-1 | 0.23[1] | 0.02[1] | Highly selective over Bcl-2, Bcl-xL, Bcl-w (Kd >10 μM)[1] |
| Bcl-2 | >10,000 | 10[3] | ||
| Venetoclax (ABT-199) | Bcl-2 | <0.01 | - | Selective Bcl-2 inhibitor used in combination strategies. |
| S63845 (MIK665) | Mcl-1 | 0.19 | <0.0012 | Selective Mcl-1 inhibitor used in combination strategies. |
| Bcl-2/Mcl-1-IN-4 | Bcl-2 | - | 0.49 | Example of a single-molecule dual inhibitor. |
| Mcl-1 | - | 0.51 |
Table 2: Comparative Cellular Potency (IC50, μM) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (72h) | Venetoclax + S63845 (Combination) | Notes |
| H929 | Multiple Myeloma | 0.36[1] | Synergistic cell killing observed | Mcl-1 dependent cell line. |
| MV4-11 | Acute Myeloid Leukemia | 0.61[1] | Synergistic cell killing observed | Sensitive to both Bcl-2 and Mcl-1 inhibition. |
| NCI-H23 | Non-Small Cell Lung Cancer | 3.02[1] | Not reported | |
| K562 | Chronic Myeloid Leukemia | >30[1] | Not reported | Mcl-1 independent cell line. |
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Inhibitor/Strategy | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | NCI-H929 (Multiple Myeloma) | 20 mg/kg, IP, every two days for 14 days | T/C = 5.52% | [1] |
| This compound | NCI-H929 (Multiple Myeloma) | 60 mg/kg, PO, every two days for 14 days | T/C = 37.30% | [1] |
| Venetoclax + S64315 | Chemoresistant Cervical Cancer | Not specified | Significantly reduced tumor growth compared to single agents | [2] |
| Venetoclax + S64315 | Chemoresistant Colon Cancer | Not specified | Significantly reduced tumor growth compared to single agents | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of apoptosis regulation by the Bcl-2 family and intervention points for inhibitors.
Caption: General workflow for the preclinical evaluation of Bcl-2 family inhibitors.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1 Binding Affinity
Objective: To determine the binding affinity (Ki) of inhibitors to the Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., from Bak or Bim)
-
TR-FRET donor and acceptor fluorophores
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA)
-
Test compounds (this compound, dual inhibitors)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
Add Mcl-1 protein to the wells of the 384-well plate.
-
Add the test compounds at various concentrations to the wells containing Mcl-1.
-
Add the fluorescently labeled BH3 peptide to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of the TR-FRET signal for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the inhibitors on cancer cell lines and determine the IC50 value.
Materials:
-
Cancer cell lines (e.g., H929, MV4-11)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells following treatment with the inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds at specified concentrations for a defined period (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for implantation (e.g., NCI-H929)
-
Matrigel (optional)
-
Test compounds and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control according to a predetermined schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) and the ratio of the mean tumor volume of the treated group to the control group (T/C).
Conclusion
This guide provides a comparative overview of a selective Mcl-1 inhibitor and dual Bcl-2/Mcl-1 inhibition strategies. This compound demonstrates high selectivity and potent single-agent activity in Mcl-1-dependent cancer models. Dual inhibition of Bcl-2 and Mcl-1, through combination therapy, shows promise in overcoming resistance and inducing synergistic apoptosis in tumors co-dependent on both survival proteins. The selection of an optimal therapeutic strategy will likely be guided by the specific molecular profile of the cancer, highlighting the importance of biomarker development in conjunction with the clinical advancement of these targeted agents. The provided experimental protocols offer a foundation for the preclinical evaluation of these and other novel inhibitors of the Bcl-2 family.
References
Navigating Resistance: A Comparative Guide to Mcl-1 Inhibitor 6 and Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized cancer treatment, yet intrinsic and acquired resistance remains a significant hurdle. Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a key player in cell survival and its overexpression is a common mechanism of resistance to various cancer therapies.[1][2] This guide provides a comparative analysis of the preclinical Mcl-1 inhibitor 6 and other targeted therapies, with a focus on the mechanisms of cross-resistance, supported by experimental data.
Introduction to Mcl-1 Inhibition
Mcl-1 is a critical regulator of the intrinsic apoptotic pathway.[1] Its inhibition releases pro-apoptotic proteins, leading to cancer cell death. Several Mcl-1 inhibitors are in preclinical and clinical development, offering a promising strategy to overcome resistance to existing treatments.[2][3] "this compound" is an orally active and selective preclinical Mcl-1 inhibitor that has demonstrated potent antitumor activity.[4][5]
Comparative Analysis of this compound and Other Targeted Therapies
This section details the cross-resistance profiles of this compound and other targeted therapies, with a focus on Bcl-2 family inhibitors and other relevant agents.
Cross-Resistance with Bcl-2 Family Inhibitors
A common mechanism of resistance to Bcl-2 inhibitors, such as venetoclax, is the upregulation of Mcl-1. Conversely, resistance to Mcl-1 inhibitors can be mediated by the increased expression of other anti-apoptotic proteins like Bcl-xL and Bcl-2. This reciprocal resistance underscores the rationale for combination therapies.
Table 1: In Vitro Activity of this compound and Other Bcl-2 Family Inhibitors
| Compound | Target(s) | Cell Line | IC50 / Kd | Citation(s) |
| This compound | Mcl-1 | H929 (Multiple Myeloma) | IC50: 0.36 µM | [4][5] |
| MV4-11 (AML) | IC50: 3.02 µM | [4][5] | ||
| SK-BR-3 (Breast Cancer) | IC50: 1.58 µM | [4] | ||
| NCI-H23 (Lung Cancer) | IC50: 2.87 µM | [4] | ||
| K562 (CML) | IC50: >30 µM | [4][5] | ||
| Mcl-1 (binding affinity) | - | Kd: 0.23 nM | [4][5] | |
| Venetoclax (ABT-199) | Bcl-2 | Various | Sub-nanomolar to micromolar range | |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL | Various | Nanomolar range | |
| S63845 | Mcl-1 | Various hematological cell lines | IC50: <100 nM | [2] |
| AZD5991 | Mcl-1 | MOLP-8 (Multiple Myeloma) | EC50: 33 nM (caspase activity) | |
| AMG-176 | Mcl-1 | Various hematological cancer models | Nanomolar concentrations | [1] |
Experimental Protocol: Cell Viability Assay (IC50 Determination)
-
Cell Lines: H929, MV4-11, SK-BR-3, NCI-H23, and K562 cells are seeded in 96-well plates.
-
Treatment: Cells are treated with increasing concentrations of this compound for 72 hours.
-
Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Diagram 1: Mcl-1 Signaling Pathway and Point of Inhibition
Caption: Mcl-1 protein inhibits the pro-apoptotic proteins Bax and Bak. This compound blocks this inhibition, leading to apoptosis.
Cross-Resistance with Other Targeted Therapies
Mcl-1 has also been implicated in resistance to other classes of targeted therapies, including tyrosine kinase inhibitors (TKIs) and proteasome inhibitors.
Table 2: Preclinical In Vivo Efficacy of this compound
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |
| This compound | Xenograft | 60 mg/kg, p.o., every two days for 14 days | T/C = 37.30% | [4] |
| 20 mg/kg, i.p., every two days for 14 days | T/C = 5.52% | [4] |
T/C: Treatment vs. Control
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Immunocompromised mice are subcutaneously implanted with a human tumor cell line (e.g., H929).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) or intraperitoneally (i.p.) according to the specified dosing regimen.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated as the ratio of the mean tumor volume of the treated group to the control group (T/C %).
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Overcoming Cross-Resistance: Combination Strategies
The mechanisms of cross-resistance highlight the potential for synergistic combinations of Mcl-1 inhibitors with other targeted therapies.
Diagram 3: Rationale for Combination Therapy
Caption: Combining Bcl-2 and Mcl-1 inhibitors can overcome reciprocal resistance mechanisms to induce synergistic apoptosis.
Conclusion
Mcl-1 is a critical mediator of resistance to a range of targeted therapies. The preclinical data for this compound demonstrates its potential as a potent and selective agent. Understanding the mechanisms of cross-resistance, particularly the interplay with other Bcl-2 family members, is crucial for the rational design of combination therapies. Further investigation into combining Mcl-1 inhibitors with other targeted agents holds the promise of overcoming resistance and improving patient outcomes.
References
- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
independent validation of published Mcl-1 inhibitor 6 efficacy data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published efficacy data for the Mcl-1 inhibitor 6, alongside other notable Mcl-1 inhibitors. The information is compiled from the original discovery publication and subsequent independent validation studies to support researchers in their evaluation of this compound for further investigation.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. Its overexpression is a known resistance mechanism to various cancer therapies, making it a compelling target for drug development. This compound emerged from a structure-activity relationship study aimed at optimizing a parent compound, S1.[1]
Comparative Efficacy of Mcl-1 Inhibitors
The following tables summarize the in vitro binding affinities and cellular activities of this compound in comparison to other well-characterized Mcl-1 inhibitors.
Table 1: In Vitro Binding Affinity and Selectivity of Mcl-1 Inhibitors
| Compound | Mcl-1 IC₅₀ (nM) | Bcl-2 IC₅₀ (nM) | Bcl-xL IC₅₀ (nM) | Mcl-1 Kᵢ (µM) | Mcl-1 Kd (nM) | Bcl-2 Kᵢ (µM) | Bfl-1 Kᵢ (µM) | Selectivity over Bcl-2 Family (Kd > 10 µM) | Reference |
| This compound (6d) | 10 | 20 | 18 | 0.02 | 0.23 | 10 | 1.57 | Yes | [1][2] |
| A-1210477 | - | - | - | 0.000454 | - | - | - | >100-fold over other Bcl-2 family | |
| S63845 | <1.2 (Kᵢ) | >10,000 (Kᵢ) | >10,000 (Kᵢ) | - | 0.19 | - | - | >10,000-fold over Bcl-2/Bcl-xL | |
| AZD5991 | 0.72 | 20,000 | 36,000 | 0.0002 | 0.17 | 6.8 | 12 | High | |
| AMG 176 | - | - | - | - | - | - | - | Selective | |
| VU661013 | - | >730 | >40,000 | 0.000097 | - | - | - | High |
Table 2: In Vitro Cellular Efficacy of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Time Point (h) | Reference |
| H929 | Multiple Myeloma | 0.36 | 72 | [2] |
| MV4-11 | Acute Myeloid Leukemia | - | 72 | [2] |
| SK-BR-3 | Breast Cancer | - | 72 | [2] |
| NCI-H23 | Non-Small Cell Lung Cancer | 3.02 | 72 | [2] |
| K562 | Chronic Myeloid Leukemia | >30 | 72 | [2] |
Table 3: In Vivo Efficacy of this compound
| Parameter | Value | Dosing | Tumor Model | Reference |
| T/C (%) | 37.30 | 60 mg/kg (PO, every two days for 14 days) | - | [2] |
| T/C (%) | 5.52 | 20 mg/kg (IP, every two days for 14 days) | - | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Mcl-1 signaling pathway and a typical experimental workflow for validating Mcl-1 inhibitors.
Caption: Mcl-1 signaling pathway and the mechanism of this compound.
Caption: A typical experimental workflow for Mcl-1 inhibitor validation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the original publication by Song et al. (2013).[1]
In Vitro Binding Assay (ELISA)
-
Objective: To determine the inhibitory activity of compounds against Mcl-1, Bcl-2, and Bcl-xL.
-
Procedure:
-
Recombinant Mcl-1, Bcl-2, or Bcl-xL proteins were coated onto 96-well plates.
-
Biotinylated Bak-BH3 peptide was incubated with the coated proteins in the presence of varying concentrations of the test compounds.
-
The amount of bound biotinylated peptide was detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.
-
IC₅₀ values were calculated from the dose-response curves.
-
Cell Viability Assay
-
Objective: To assess the anti-proliferative activity of the compounds on cancer cell lines.
-
Procedure:
-
Cancer cell lines (e.g., H929, MV4-11, SK-BR-3, NCI-H23, K562) were seeded in 96-well plates.[2]
-
Cells were treated with serial dilutions of the this compound for 72 hours.[2]
-
Cell viability was measured using the MTS assay according to the manufacturer's instructions.
-
IC₅₀ values were determined from the resulting dose-response curves.[2]
-
Apoptosis Assay (PARP Cleavage)
-
Objective: To confirm the induction of apoptosis by the Mcl-1 inhibitor.
-
Procedure:
-
H929 cells were treated with this compound at concentrations of 0.1 and 5 µM for 4 hours.[2]
-
Whole-cell lysates were prepared and subjected to SDS-PAGE.
-
Proteins were transferred to a PVDF membrane and probed with an antibody specific for cleaved PARP.
-
The upregulation of cleaved PARP was visualized by chemiluminescence, indicating caspase activation and apoptosis.[2]
-
In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Procedure:
-
A tumor xenograft model was established (specific model not detailed in the available abstract).[2]
-
Mice were treated with this compound via oral gavage (60 mg/kg) or intraperitoneal injection (20 mg/kg) every two days for 14 days.[2]
-
Tumor volume was measured throughout the study.
-
The percentage of tumor growth inhibition (T/C %) was calculated at the end of the study.[2]
-
Conclusion
This compound (6d) has demonstrated potent in vitro activity against Mcl-1 and other Bcl-2 family members, leading to apoptosis in various cancer cell lines.[1][2] In vivo studies have shown its potential to inhibit tumor growth.[2] This guide provides a summary of the currently available data to aid researchers in objectively evaluating this compound for its potential as a therapeutic agent. Further independent validation and head-to-head comparison with more recently developed, highly selective Mcl-1 inhibitors would be beneficial to fully elucidate its therapeutic window and potential.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
